2-Chloroethyl phenyl sulphoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCQTSEDXYZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301741 | |
| Record name | [(2-Chloroethyl)sulfinyl]benzene | |
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Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27998-60-3 | |
| Record name | [(2-Chloroethyl)sulfinyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-Chloroethyl)sulphinyl)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27998-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207421 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-Chloroethyl)sulfinyl]benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-chloroethyl)sulphinyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
"2-Chloroethyl phenyl sulphoxide" CAS number 27998-60-3
An In-depth Technical Guide to 2-Chloroethyl Phenyl Sulphoxide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 27998-60-3), a compound of interest in organic synthesis and related research fields. Due to the limited availability of direct experimental data for the sulphoxide, this document also includes relevant information on its precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9), to provide a more complete contextual understanding.
Chemical and Physical Properties
Quantitative data for this compound and its sulfide precursor are summarized below. It is important to note the general scarcity of experimentally determined physical constants for the sulphoxide in published literature.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 27998-60-3 | [1] |
| Molecular Formula | C₈H₉ClOS | [2] |
| Molecular Weight | 188.67 g/mol | [2] |
| InChIKey | XNUCQTSEDXYZCQ-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data for the Precursor, 2-Chloroethyl Phenyl Sulfide
| Property | Value | Source |
| CAS Number | 5535-49-9 | [3] |
| Molecular Formula | C₈H₉ClS | [3] |
| Molecular Weight | 172.68 g/mol | |
| Form | Liquid | [3] |
| Appearance | Clear, colorless to yellow | [3][4] |
| Boiling Point | 90-91 °C at 1 mmHg | [5] |
| Density | 1.174 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.583 | [5] |
Synthesis and Reactivity
The primary route to this compound is through the selective oxidation of its sulfide precursor, 2-Chloroethyl phenyl sulfide. Care must be taken to avoid over-oxidation to the corresponding sulfone.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not abundant, a reliable method can be adapted from general procedures for the oxidation of sulfides to sulfoxides. The use of sodium metaperiodate is a well-established method that provides clean conversion with minimal sulfone formation.
Protocol: Synthesis of this compound via Sodium Metaperiodate Oxidation
This protocol is adapted from a general method for the preparation of sulfoxides.[6]
Materials:
-
2-Chloroethyl phenyl sulfide (1.0 eq)
-
Sodium metaperiodate (NaIO₄) (1.05 eq)
-
Water (H₂O)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.
-
Cool the solution in an ice bath with vigorous stirring.
-
Add 2-Chloroethyl phenyl sulfide (1.0 eq) to the cooled solution.
-
Stir the reaction mixture vigorously at ice-bath temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with several portions of methylene chloride.
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with three portions of methylene chloride.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under high vacuum, if necessary.
Reactivity and Mechanisms
The oxidation of 2-chloroethyl sulfides can also be achieved using dimethyl sulfoxide (DMSO), particularly for more reactive alkyl 2-chloroethyl sulfides.[7] The proposed mechanism involves an initial nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with chloride ions to yield the sulfoxide.[7] However, for 2-Chloroethyl phenyl sulfide, the reaction with DMSO is noted to be very slow at room temperature due to the lower nucleophilicity of the phenyl-substituted sulfur atom.[7]
Spectroscopic Data
Spectroscopic data for this compound is limited. An FTIR spectrum is publicly available. For reference, extensive spectroscopic data is available for the 2-Chloroethyl phenyl sulfide precursor.[8]
Biological Context and Applications
There is currently no specific information in the scientific literature regarding the biological activity or drug development applications of this compound.
The primary relevance of this chemical family in a biological context comes from its precursor, 2-Chloroethyl phenyl sulfide. This sulfide is recognized as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[5][9] As a simulant, it is used in research to develop and test decontamination methods, detection techniques, and protective equipment in a safer manner than when using the highly toxic mustard agent itself.[4][10] The oxidation of these sulfides is a key aspect of decontamination studies.[11]
Safety Information
No specific safety data sheet (SDS) for this compound is readily available. The safety precautions should be inferred from the known hazards of the precursor and related sulfoxides.
The precursor, 2-Chloroethyl phenyl sulfide, is classified as hazardous.[12][13][14] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[12][13] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[12]
Visualizations
Synthesis and Reaction Pathway
The following diagram illustrates the synthesis of this compound from its sulfide precursor and the potential for over-oxidation to the sulfone.
Caption: Synthesis pathway of this compound.
Proposed Oxidation Mechanism with DMSO
This diagram outlines the proposed mechanism for the oxidation of 2-chloroethyl sulfides using DMSO, as described in the literature.[7]
Caption: Proposed mechanism for DMSO-mediated oxidation.
Logical Relationship of Compounds
The following diagram illustrates the relationship between 2-Chloroethyl phenyl sulfide, its oxidized form (the topic of this guide), and its primary application context.
Caption: Contextual relationship of the target compound.
References
- 1. This compound | 27998-60-3 [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Chloroethyl phenyl sulfide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Chloroethyl phenyl sulfide, 98% 5535-49-9 India [ottokemi.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 10. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Page loading... [guidechem.com]
- 14. labiostring.com [labiostring.com]
physical and chemical properties of 2-Chloroethyl phenyl sulphoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloroethyl phenyl sulphoxide. Due to the limited availability of published experimental data for this specific compound, this document also includes information on its synthesis from its precursor, 2-Chloroethyl phenyl sulfide, and general experimental protocols for the oxidation of sulfides to sulfoxides.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Calculated Properties of this compound
| Property | Value | Source |
| CAS Number | 27998-60-3 | [1] |
| Molecular Formula | C₈H₉ClOS | [2] |
| Molecular Weight | 188.67 g/mol | [2] |
| InChI | InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | [2] |
| InChIKey | XNUCQTSEDXYZCQ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)S(=O)CCCl | [2] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for this compound are not available in the reviewed literature.
Spectroscopic Data
An infrared (IR) spectrum for this compound is publicly available.
-
Infrared Spectroscopy: A transmission IR spectrum is available in the SpectraBase database, which can be a valuable tool for the identification and characterization of this compound.[2]
Note: Nuclear Magnetic Resonance (NMR) spectral data for this compound was not found in the reviewed literature.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the sulfoxide group and the chloroethyl moiety. The sulfoxide group can be further oxidized to a sulfone or reduced to a sulfide. The chloroethyl group can participate in nucleophilic substitution reactions.
Synthesis
The primary method for the synthesis of this compound is through the oxidation of its precursor, 2-Chloroethyl phenyl sulfide.
One documented method involves the oxidation of 2-chloroethyl sulfides using dimethyl sulfoxide (DMSO) itself as the oxidant. The reaction is proposed to proceed through a nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with a chloride ion to yield the 2-chloroethyl sulfoxide. A potential side product is the corresponding 2-hydroxyethyl sulfoxide, likely due to the presence of trace amounts of water in the DMSO.
Diagram 1: Proposed Mechanism for the Oxidation of 2-Chloroethyl Phenyl Sulfide by DMSO
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloroethyl Phenyl Sulphoxide
This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic properties of 2-chloroethyl phenyl sulphoxide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Structure and Bonding
This compound (C₈H₉ClOS) is an organosulfur compound featuring a phenyl group and a 2-chloroethyl group attached to a sulfinyl functional group.[1] The central sulfur atom is bonded to an oxygen atom, a phenyl ring, and the ethyl chain, resulting in a chiral center at the sulfur atom.
Due to the lack of direct experimental data from X-ray crystallography for this compound, the bond lengths and angles presented in Table 1 are estimates based on computational studies of similar molecules and general values from computational chemistry databases.[2]
Table 1: Estimated Molecular Geometry of this compound
| Parameter | Bond/Angle | Estimated Value |
| Bond Lengths | S=O | ~1.50 Å |
| S-C (phenyl) | ~1.80 Å | |
| S-C (ethyl) | ~1.82 Å | |
| C-Cl | ~1.78 Å | |
| C-C (ethyl) | ~1.54 Å | |
| C-C (phenyl) | ~1.40 Å (average) | |
| C-H (phenyl) | ~1.09 Å (average) | |
| C-H (ethyl) | ~1.09 Å (average) | |
| Bond Angles | O=S-C (phenyl) | ~107° |
| O=S-C (ethyl) | ~107° | |
| C(phenyl)-S-C(ethyl) | ~98° | |
| S-C-C (ethyl) | ~110° | |
| C-C-Cl | ~110° | |
| C-S-C-C (dihedral) | Varies with conformation | |
| S-C-C-Cl (dihedral) | Varies with conformation |
The bonding around the sulfur atom is trigonal pyramidal, with the lone pair of electrons on the sulfur atom occupying one of the vertices of a tetrahedron. The sulfur-oxygen double bond is polar, with a significant contribution from a single dative bond resonance structure.
Synthesis
This compound can be synthesized by the oxidation of its precursor, 2-chloroethyl phenyl sulfide. A common and effective method for this transformation is the use of hydrogen peroxide in glacial acetic acid.[3] This method provides a high degree of selectivity for the formation of the sulfoxide, minimizing over-oxidation to the corresponding sulfone.
Experimental Protocol: Oxidation of 2-Chloroethyl Phenyl Sulfide
This protocol is based on a general method for the oxidation of sulfides to sulfoxides.[3]
Materials:
-
2-Chloroethyl phenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of this compound.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[4] The most prominent peak is the strong S=O stretching vibration.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1580, 1480, 1440 | Medium-Strong | Aromatic C=C stretching |
| ~1040 | Strong | S=O stretching |
| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~680 | Medium | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H and ¹³C NMR Data for 2-Chloroethyl Phenyl Sulfide (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.45 - 7.20 | m | Aromatic protons |
| 3.65 | t | -S-CH₂- | |
| 3.20 | t | -CH₂-Cl | |
| ¹³C NMR | 135.0 | s | C (ipso, phenyl) |
| 130.0 | d | C (ortho, phenyl) | |
| 129.2 | d | C (para, phenyl) | |
| 127.0 | d | C (meta, phenyl) | |
| 42.5 | t | -S-CH₂- | |
| 35.0 | t | -CH₂-Cl |
The oxidation of the sulfur atom to a sulfoxide is expected to cause a downfield shift of the adjacent methylene protons and carbons due to the electron-withdrawing nature of the S=O group. Predicted NMR data for this compound is presented in Table 4.
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.70 - 7.50 | m | Aromatic protons |
| 3.80 - 3.50 | m | -S(O)-CH₂- | |
| 3.30 - 3.00 | m | -CH₂-Cl | |
| ¹³C NMR | 145.0 | s | C (ipso, phenyl) |
| 131.0 | d | C (para, phenyl) | |
| 129.5 | d | C (meta, phenyl) | |
| 124.0 | d | C (ortho, phenyl) | |
| 58.0 | t | -S(O)-CH₂- | |
| 39.0 | t | -CH₂-Cl |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 188 (for ³⁵Cl) and an M+2 peak at m/z 190 (for ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. Common fragmentation pathways would involve the loss of the chloroethyl group, the phenyl group, and rearrangements involving the sulfoxide oxygen.
Table 5: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 188/190 | [C₈H₉ClOS]⁺ (Molecular ion) |
| 125 | [C₆H₅SO]⁺ |
| 109 | [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
| 63/65 | [CH₂CH₂Cl]⁺ |
Conclusion
This guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characteristics of this compound. While experimental data on its precise molecular geometry is limited, a combination of data from its precursor and theoretical predictions allows for a comprehensive understanding of this molecule. The provided experimental protocol for its synthesis and the analysis of its expected spectroscopic signatures offer a valuable resource for researchers working with this and related compounds.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-CHLOROETHYL PHENYL SULFIDE(5535-49-9) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Analysis of 2-Chloroethyl Phenyl Sulphoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for 2-Chloroethyl phenyl sulphoxide (CAS Number: 27998-60-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound remains largely unavailable in the public domain. This document summarizes the current state of knowledge and provides data for the closely related precursor, 2-Chloroethyl phenyl sulfide, for comparative purposes.
Introduction to this compound
This compound is an organic compound with the molecular formula C₈H₉ClOS.[1] It is the oxidized form of 2-Chloroethyl phenyl sulfide. The accurate characterization of this molecule is crucial for its use in research and development, particularly in fields requiring precise molecular identification and purity assessment. Spectroscopic techniques are the primary methods for such characterization.
Current Availability of Spectroscopic Data
As of the latest search, specific experimental datasets for the NMR (¹H and ¹³C), IR, and MS of this compound are not publicly accessible. While some chemical suppliers list the compound, they do not provide detailed spectral information. One database, SpectraBase, indicates the existence of a Fourier-Transform Infrared (FTIR) spectrum for this compound, but the actual spectral data is not provided.[2]
The absence of this data in public repositories and scientific literature presents a significant gap for researchers working with this compound.
Spectroscopic Data of the Precursor: 2-Chloroethyl Phenyl Sulfide
To provide a point of reference, this section details the available spectroscopic data for the unoxidized precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9). This information can be valuable for monitoring the synthesis of this compound via oxidation of the sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-Chloroethyl phenyl sulfide shows distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 5H | Aromatic (C₆H₅) |
| 3.61 | t | 2H | -S-CH₂- |
| 3.22 | t | 2H | -CH₂-Cl |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 135.2 | C (aromatic, ipso) |
| 129.8 | CH (aromatic) |
| 129.1 | CH (aromatic) |
| 126.9 | CH (aromatic) |
| 42.8 | -S-CH₂- |
| 35.9 | -CH₂-Cl |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Chloroethyl phenyl sulfide would be expected to show a molecular ion peak (M⁺) at m/z 172, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloroethyl phenyl sulfide would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1580, 1480 | C=C stretch (aromatic) |
| ~740, 690 | C-H bend (aromatic, out-of-plane) |
| ~650 | C-Cl stretch |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the lack of published data. However, standard methodologies for acquiring NMR, IR, and MS spectra would be applicable.
General NMR Spectroscopy Protocol
A general workflow for acquiring NMR spectra is outlined below.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
General Mass Spectrometry (GC-MS) Protocol
The following diagram illustrates a typical workflow for Gas Chromatography-Mass Spectrometry.
Caption: A simplified workflow for sample analysis using GC-MS.
Conclusion and Future Outlook
There is a clear need for the scientific community to generate and publish the fundamental spectroscopic data for this compound. Such data is essential for quality control, reaction monitoring, and the overall advancement of research involving this compound. Researchers who synthesize or work with this compound are encouraged to perform and disseminate this characterization data. Until then, the spectroscopic information of the precursor, 2-Chloroethyl phenyl sulfide, serves as the most relevant available reference.
References
synthesis of 2-Chloroethyl phenyl sulphoxide from 2-chloroethyl phenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl phenyl sulphoxide from its precursor, 2-chloroethyl phenyl sulfide. The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details established and proposed experimental protocols, presents key quantitative data for the starting material and product, and outlines a general experimental workflow. The primary focus is on utilizing accessible and environmentally benign oxidizing agents, with a particular emphasis on controlling reaction conditions to prevent over-oxidation to the corresponding sulfone.
Introduction
The oxidation of sulfides to sulfoxides represents a fundamental and widely utilized transformation in organic chemistry. Sulfoxides are valuable intermediates in the synthesis of a variety of biologically active molecules. The selective conversion of 2-chloroethyl phenyl sulfide to this compound is a reaction of interest due to the potential utility of the product as a building block in medicinal chemistry. The primary challenge in this synthesis lies in achieving high selectivity for the sulfoxide without significant formation of the over-oxidized sulfone byproduct. This guide explores common and effective methods for this selective oxidation.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the desired product is presented in Table 1. This data is essential for reaction setup, monitoring, and product isolation.
Table 1: Physicochemical Properties of 2-Chloroethyl Phenyl Sulfide and this compound
| Property | 2-Chloroethyl Phenyl Sulfide | This compound |
| CAS Number | 5535-49-9[1] | 27998-60-3[2] |
| Molecular Formula | C₈H₉ClS[1] | C₈H₉ClOS[2][3] |
| Molecular Weight | 172.68 g/mol [1] | 188.67 g/mol [2][3] |
| Appearance | Clear, colorless liquid | Not specified (expected to be a solid or high-boiling liquid) |
| Boiling Point | 90-91 °C at 1 mmHg[1] | Not available |
| Density | 1.174 g/mL at 25 °C[1] | Not available |
| Refractive Index (n20/D) | 1.583[1] | Not available |
Synthetic Methodologies
The selective oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its "green" nature, with water being the only byproduct[4][5]. The reaction's selectivity is often controlled by the choice of catalyst, solvent, and reaction temperature.
Proposed Experimental Protocol: Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a general method for the highly selective oxidation of various sulfides to sulfoxides with excellent yields (90-99%)[4].
Reaction Scheme:
Materials:
-
2-Chloroethyl phenyl sulfide (1.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl phenyl sulfide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (4.0 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Note: Careful control of the stoichiometry of hydrogen peroxide and the reaction temperature is crucial to minimize the formation of the corresponding sulfone. It has been reported that the oxidation of 2-chloroethyl phenyl sulfide with H₂O₂ in the presence of a manganese catalyst can lead to the formation of the sulfone[6].
Experimental Workflow and Logic
The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Characterization of the starting material and product is essential for confirming the success of the synthesis.
Table 2: Spectroscopic Data
| Compound | Technique | Data |
| 2-Chloroethyl Phenyl Sulfide | ¹H NMR | Available through ChemicalBook[7] |
| ¹³C NMR | Available through SpectraBase[8] | |
| This compound | IR | Available through SpectraBase[3] |
| NMR | Available in the KnowItAll NMR Spectral Library[3] |
Safety Considerations
-
2-Chloroethyl phenyl sulfide is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation.
-
Glacial acetic acid is corrosive.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The synthesis of this compound from 2-chloroethyl phenyl sulfide is a feasible transformation that requires careful control of reaction conditions to ensure high selectivity. The use of hydrogen peroxide in acetic acid presents a promising, environmentally friendly method. Researchers should meticulously monitor the reaction progress to prevent over-oxidation to the sulfone. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.
References
- 1. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 7. 2-CHLOROETHYL PHENYL SULFIDE(5535-49-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Oxidation of 2-Chloroethyl Phenyl Sulfide to its Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry and in the context of chemical agent decontamination.[1][2] 2-Chloroethyl phenyl sulfide is a significant compound, often utilized as a simulant for the chemical warfare agent sulfur mustard, bis(2-chloroethyl) sulfide.[3][4] Its oxidation to the corresponding sulfoxide represents a detoxification pathway, as the sulfoxide is substantially less toxic.[2] This guide provides a detailed examination of the mechanisms governing this oxidation, presents quantitative data for various oxidative systems, and offers detailed experimental protocols. The focus is on achieving high selectivity to prevent over-oxidation to the sulfone, a common challenge in this chemical conversion.[1][5]
Core Mechanisms of Sulfide Oxidation
The conversion of a sulfide to a sulfoxide is fundamentally an oxidation reaction where the sulfur atom's oxidation state is increased. The most common mechanistic pathway involves the electrophilic attack of an oxygen atom from an oxidizing agent on the nucleophilic sulfur atom of the sulfide.
General Electrophilic Oxidation
In a typical reaction, the lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the oxidant. This forms a transient intermediate, which then resolves to the sulfoxide product. The reaction kinetics are often first-order with respect to both the sulfide and the oxidant.[6] For many aryl sulfides, kinetic studies indicate the formation of an electron-deficient sulfur center in the rate-determining step of the reaction.[6][7]
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 4. 2-Chloroethyl phenyl sulfide, 98% 5535-49-9 India [ottokemi.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. isca.me [isca.me]
Stability and Reactivity of the Sulfinyl Group in 2-Chloroethyl phenyl sulphoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of the sulfinyl group in 2-Chloroethyl phenyl sulphoxide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known chemistry of analogous aryl alkyl sulfoxides and its precursor, 2-chloroethyl phenyl sulfide, to provide a detailed understanding of its expected chemical behavior. This guide covers the synthesis, stability, and key reactions of the sulfinyl group, including thermal decomposition, hydrolysis, Pummerer rearrangement, and nucleophilic substitutions. Detailed experimental protocols for the synthesis and characterization, as well as for studying the reactivity of similar sulfoxides, are provided to facilitate further research.
Introduction
This compound is an organosulfur compound featuring a phenyl ring and a 2-chloroethyl group attached to a sulfinyl functional group. The presence of the chiral sulfoxide, the electron-withdrawing phenyl group, and the reactive chloroethyl moiety makes this molecule an interesting subject for studies in reaction mechanisms and as a potential building block in organic synthesis. Its structural similarity to derivatives of sulfur mustards also suggests its relevance in the study of related compounds.[1][2] This guide focuses on the inherent chemical properties of the sulfinyl group, providing insights into its stability under various conditions and its reactivity towards a range of chemical transformations.
Synthesis and Characterization
The primary route to this compound involves the oxidation of its precursor, 2-Chloroethyl phenyl sulfide.
Synthesis of 2-Chloroethyl phenyl sulfide
2-Chloroethyl phenyl sulfide can be synthesized via the reaction of thiophenol with 1-bromo-2-chloroethane in the presence of a base.
Oxidation to this compound
The oxidation of 2-Chloroethyl phenyl sulfide to the corresponding sulfoxide can be achieved using various oxidizing agents. A common and effective method involves the use of m-chloroperbenzoic acid (m-CPBA).[3]
Experimental Protocol: Synthesis of racemic this compound [3]
-
Dissolve 2-chloroethyl phenyl sulfide (1.46 mL, 10 mmol) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA) in the same solvent dropwise to the cooled solution. The amount of m-CPBA should be stoichiometric (1 equivalent) to favor the formation of the sulfoxide over the sulfone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a solution of sodium sulfite.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[3]
Spectroscopic Data
-
¹H NMR: To confirm the presence and connectivity of the phenyl and 2-chloroethyl protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FTIR: To detect the characteristic S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Stability of the Sulfinyl Group
The stability of the sulfinyl group in this compound is influenced by temperature, pH, and the presence of oxidizing or reducing agents.
Thermal Stability
Aryl alkyl sulfoxides are generally thermally stable at moderate temperatures. However, at elevated temperatures, they can undergo syn-elimination to form an alkene and a sulfenic acid, provided there is a β-hydrogen. In the case of this compound, this would lead to the formation of phenylsulfenic acid and vinyl chloride.
Logical Relationship for Thermal Decomposition
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA) [5][6][7][8][9]
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
| Parameter | Typical Expected Value for Aryl Alkyl Sulfoxides |
| Decomposition Onset | > 150 °C (in inert atmosphere) |
Note: This is an estimated value based on general knowledge of similar compounds. Actual values for this compound need to be determined experimentally.
Hydrolytic Stability
The sulfinyl group itself is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur. For this compound, the presence of the adjacent chloroethyl group could potentially influence the hydrolysis rate.
Experimental Protocol: Hydrolysis Study [10]
-
Prepare buffer solutions at various pH values (e.g., 2, 7, 10).
-
Dissolve a known concentration of this compound in each buffer solution.
-
Maintain the solutions at a constant temperature (e.g., 25 °C, 50 °C).
-
At regular time intervals, withdraw aliquots and quench any reaction.
-
Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC.
-
Determine the hydrolysis rate constant (k) from the plot of concentration versus time.
| Condition | Expected Stability |
| Neutral pH, Room Temp. | High |
| Acidic/Basic pH, Elevated Temp. | Potential for slow hydrolysis |
Reactivity of the Sulfinyl Group
The sulfinyl group in this compound is expected to undergo several characteristic reactions of sulfoxides.
Pummerer Rearrangement
The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen. In the presence of an acylating agent like acetic anhydride, the sulfoxide is converted to an α-acyloxy thioether. For this compound, this reaction would occur on the methylene group adjacent to the sulfur.[11]
Caption: General workflow for studying nucleophilic substitution on this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution [12]
-
Dissolve this compound in an appropriate aprotic solvent (e.g., THF, acetonitrile).
-
Add the desired nucleophile (e.g., an organometallic reagent like a Grignard reagent, or an amine).
-
Stir the reaction mixture at a suitable temperature (ranging from low temperatures to reflux, depending on the nucleophile's reactivity).
-
Monitor the progress of the reaction.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated ammonium chloride solution for organometallic reagents).
-
Extract the product, wash, dry, and purify as necessary.
Reduction of the Sulfinyl Group
The sulfinyl group can be reduced back to the sulfide using various reducing agents.
Experimental Protocol: Reduction to Sulfide
-
Dissolve this compound in a suitable solvent.
-
Add a reducing agent such as trifluoroacetic anhydride/sodium iodide or PCl₃.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction to completion.
-
Work up the reaction mixture to isolate the 2-Chloroethyl phenyl sulfide.
| Reducing Agent | Expected Product |
| PCl₃ | 2-Chloroethyl phenyl sulfide |
| Tf₂O / NaI | 2-Chloroethyl phenyl sulfide |
Conclusion
This technical guide has outlined the expected stability and reactivity of the sulfinyl group in this compound based on established principles of sulfoxide chemistry and data from analogous compounds. The key reactive pathways include thermal elimination, Pummerer rearrangement, nucleophilic substitution at the sulfur atom, and reduction. While specific quantitative data for this molecule is sparse, the provided experimental protocols offer a solid foundation for researchers to investigate its properties in detail. Further experimental work is necessary to fully characterize the stability and reactivity of this interesting molecule and to explore its potential applications in organic synthesis and other fields.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hazardous Decomposition Products of 2-Chloroethyl Phenyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazardous decomposition products of 2-Chloroethyl phenyl sulphoxide. It is intended to serve as a critical resource for professionals in research and development, offering detailed insights into the thermal and chemical degradation pathways, methodologies for analysis, and the toxicological profiles of the resulting compounds.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Understanding its stability and decomposition profile is paramount for ensuring safe handling, predicting potential environmental fate, and assessing the toxicological risks associated with its degradation products. This guide synthesizes available scientific information to provide a thorough analysis of its decomposition.
Hazardous Decomposition Products
The primary hazardous substances generated from the decomposition of this compound, particularly under thermal stress, are well-defined. Safety Data Sheets (SDS) and scientific literature consistently identify the following major products.
Table 1: Principal Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Common Hazards |
| Carbon Oxides | CO, CO₂ | Asphyxiant (CO), Greenhouse Gas (CO₂) |
| Hydrogen Chloride | HCl | Corrosive, Respiratory Irritant |
| Sulfur Oxides | SO₂, SO₃ | Respiratory Irritant, Acid Rain Precursor |
Source: AK Scientific, Inc. Safety Data Sheet.[1]
Beyond these simple inorganic compounds, the thermal decomposition mechanism suggests the formation of an initial organic product, phenyl vinyl sulfoxide.
Decomposition Pathways and Mechanisms
Scientific studies indicate that the thermal decomposition of this compound likely proceeds through a unimolecular elimination reaction.
Research on the pyrolysis of β-heteroatom substituted ethyl phenyl sulfoxides suggests that this compound undergoes a thermal elimination reaction that has characteristics of an E1-like mechanism.[1] This pathway involves the cleavage of the carbon-chlorine and carbon-sulfur bonds, leading to the formation of phenyl vinyl sulfoxide and hydrogen chloride.
The initial decomposition can be represented as follows:
C₆H₅S(O)CH₂CH₂Cl → C₆H₅S(O)CH=CH₂ + HCl
Further, more extreme thermal degradation of phenyl vinyl sulfoxide would then lead to the formation of the aforementioned carbon oxides and sulfur oxides.
While direct experimental data on the hydrolysis of this compound is limited, studies on the analogous 2-Chloroethyl phenyl sulfide show that it can undergo hydrolysis to form 2-hydroxyethyl phenyl sulfide.[2] This suggests a plausible parallel degradation pathway for the sulfoxide, particularly in aqueous environments, which would yield 2-hydroxyethyl phenyl sulfoxide.
Diagram 1: Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition of this compound.
Experimental Protocols for Decomposition Analysis
The analysis of decomposition products is typically carried out using pyrolysis coupled with a separation and detection technique, such as gas chromatography-mass spectrometry (Py-GC-MS).
This method is ideal for identifying the volatile and semi-volatile products of thermal decomposition.
-
Principle: A small, precise amount of the sample is rapidly heated to a specific temperature in an inert atmosphere. The resulting decomposition products (pyrolysate) are then swept into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.
-
Instrumentation:
-
Pyrolyzer (furnace, Curie-point, or filament type)
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS) (e.g., Quadrupole or Time-of-Flight)
-
-
General Procedure:
-
A small sample of this compound (typically in the microgram range) is placed in a sample holder (e.g., a quartz tube).
-
The sample is introduced into the pyrolyzer.
-
The sample is rapidly heated to the desired decomposition temperature (e.g., 500-900 °C) and held for a short period (e.g., 5-20 seconds).
-
The volatile decomposition products are transferred to the GC injector via a heated transfer line.
-
The products are separated on the GC column using a programmed temperature ramp (e.g., starting at 40 °C and ramping to 300 °C).
-
The separated compounds are introduced into the MS for ionization (typically by electron impact) and detection.
-
The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST) and known standards.
-
Diagram 2: Experimental Workflow for Py-GC-MS Analysis
Caption: Workflow for analyzing decomposition products using Py-GC-MS.
Quantitative Data
For a related compound, 2-chloroethyl phenyl sulfide, the degradation on concrete has been studied, showing a first-order half-life of 19 weeks under ambient conditions.[2] This highlights that degradation can also occur under milder, non-pyrolytic conditions, albeit at a much slower rate.
Signaling Pathways and Toxicological Effects of Decomposition Products
Direct research into the specific biological signaling pathways affected by this compound or its primary organic decomposition product, phenyl vinyl sulfoxide, is scarce. However, the toxicological effects of the major inorganic decomposition products are well-documented.
-
Hydrogen Chloride (HCl): As a corrosive substance, HCl gas causes severe irritation to the respiratory tract, eyes, and skin upon contact. Inhalation can lead to inflammation, pulmonary edema, and in severe cases, death. The mechanism of toxicity is direct chemical injury to cells and tissues.
-
Sulfur Oxides (SOx): Sulfur dioxide (SO₂) is a major respiratory irritant that can cause bronchoconstriction, particularly in asthmatics. It can dissolve in the moist tissues of the respiratory tract to form sulfurous acid, leading to cellular damage. Chronic exposure can lead to respiratory diseases.
-
Carbon Monoxide (CO): If incomplete combustion occurs, carbon monoxide is a highly toxic product. It exerts its effects by binding to hemoglobin with an affinity much higher than that of oxygen, leading to systemic hypoxia. This can disrupt cellular respiration and lead to cell death, particularly affecting the heart and central nervous system.
The primary organic decomposition product, phenyl vinyl sulfoxide , is classified as causing skin and serious eye irritation, and may cause respiratory irritation. The vinyl group makes it a potentially reactive molecule, but specific signaling pathways for its toxicity have not been elucidated in the available literature.
References
In-Depth Technical Guide to 2-Chloroethyl Phenyl Sulphoxide: Safe Handling, Storage, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroethyl phenyl sulphoxide (CAS No. 27998-60-3), focusing on safe handling procedures, appropriate storage conditions, and key experimental data. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective use of this compound.
Compound Identification and Properties
This compound is an organic compound with the molecular formula C₈H₉ClOS. While detailed physical and chemical property data is not extensively available in public literature, the following table summarizes the known quantitative information.
| Property | Value | Source |
| Molecular Weight | 188.67 g/mol | |
| CAS Number | 27998-60-3 | |
| Melting Point | 31-32 °C | |
| Boiling Point | 330.6 °C |
Note: Much of the publicly available data refers to the related compound, 2-Chloroethyl phenyl sulfide. Researchers should exercise caution and verify data against reliable sources for this compound specifically.
Health and Safety Information
Hazard Identification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE):
Due to the identified hazards, stringent safety protocols must be followed when handling this compound.
| Precautionary Category | Recommendations |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust. Eyewash stations and safety showers should be readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield to prevent contact with the eyes. |
| Skin Protection | Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |
| General Hygiene | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. Contaminated clothing should be removed and washed before reuse. |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Handling and Storage Procedures
Safe Handling:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Keep away from sources of ignition.
-
Open and handle containers with care.
Storage:
-
Store in a tightly-closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible substances, such as strong oxidizing agents.
-
Store locked up.
Reactivity and Incompatibility
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion or decomposition, may produce carbon oxides, hydrogen chloride, and sulfur oxides.
Experimental Protocols
While specific experimental protocols for the use of this compound are not widely detailed in available literature, its synthesis via the oxidation of 2-Chloroethyl phenyl sulfide is a key procedure.
Synthesis of this compound:
This protocol is based on the oxidation of the corresponding sulfide.
-
Objective: To synthesize this compound from 2-Chloroethyl phenyl sulfide.
-
Reagents:
-
2-Chloroethyl phenyl sulfide
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or sodium metaperiodate)
-
Solvent (e.g., acetic acid, dichloromethane)
-
-
Procedure (General):
-
Dissolve 2-Chloroethyl phenyl sulfide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount of the oxidizing agent to the solution while stirring. The stoichiometry should be carefully controlled to avoid over-oxidation to the sulfone.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Perform an aqueous workup to remove byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by a suitable method, such as column chromatography or recrystallization.
-
Logical Relationships and Diagrams
The following diagrams illustrate key logical relationships and workflows related to this compound.
2-Chloroethyl Phenyl Sulphoxide: A Technical Guide for Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-chloroethyl phenyl sulphoxide, a chiral sulfur compound with significant potential in asymmetric synthesis and as a building block in the development of complex molecules. Due to the stereogenic nature of the sulfoxide group, this compound serves as a valuable tool for introducing chirality and controlling stereochemical outcomes in a variety of chemical transformations. This guide details its physicochemical properties, stereoselective synthesis, key reactions, and applications, supported by experimental protocols and graphical representations of key processes.
Physicochemical and Spectroscopic Properties
This compound is a chiral molecule existing as two stable enantiomers due to the high inversion barrier of the sulfur stereocenter. The physical and spectroscopic properties are crucial for its characterization and are summarized below. While specific optical rotation data for the enantiopure forms are not widely reported, the foundational properties are detailed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27998-60-3 | [1] |
| Molecular Formula | C₈H₉ClOS | |
| Molecular Weight | 188.67 g/mol | |
| Appearance | Colorless oil | [2] |
Table 2: Spectroscopic Data for Racemic this compound
| Technique | Data |
| ¹H NMR | Data not explicitly available in searched resources. |
| ¹³C NMR | Data not explicitly available in searched resources. |
| Infrared (IR) | Data not explicitly available in searched resources. |
Note: While spectral database entries for this compound exist, specific peak assignments (ppm, cm⁻¹) were not available in the consulted literature. Researchers should perform their own spectral analysis for confirmation.
Stereoselective Synthesis
The primary method for preparing enantiomerically enriched this compound is the asymmetric oxidation of the corresponding prochiral sulfide, 2-chloroethyl phenyl sulfide. Several catalytic systems have been developed for this transformation, with vanadium-based catalysts demonstrating high efficacy and enantioselectivity.
General Workflow for Asymmetric Sulfoxidation
The synthesis involves the careful oxidation of the sulfide precursor using a chiral catalyst and an oxidant, followed by purification to isolate the desired chiral sulfoxide. A kinetic resolution process often occurs simultaneously, where the minor enantiomer is preferentially oxidized further to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.
Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation
This protocol is adapted from established methods for the asymmetric oxidation of alkyl aryl sulfides using chiral vanadium-salan complexes.[3][4][5] This method combines an initial asymmetric oxidation with an in-situ kinetic resolution to achieve high enantiomeric purity.
Materials:
-
2-Chloroethyl phenyl sulfide
-
Chiral Salan Ligand (e.g., derived from (R,R)-1,2-diaminocyclohexane and a substituted salicylaldehyde)
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Catalyst Formation: In a dry, nitrogen-purged flask, dissolve the chiral salan ligand (0.01 eq) and VO(acac)₂ (0.01 eq) in anhydrous chloroform. Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Substrate Addition: Add 2-chloroethyl phenyl sulfide (1.0 eq) to the cooled catalyst solution.
-
Oxidant Addition: Slowly add hydrogen peroxide (1.2 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours. The kinetic resolution of the minor sulfoxide enantiomer to the sulfone can be observed over time.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired chiral sulfoxide from the unreacted sulfide and the byproduct sulfone.
Key Chemical Transformations: The Pummerer Rearrangement
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen.[6][7] It involves the conversion of the sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride, such as acetic anhydride. This transformation provides a powerful method for introducing functionality at the carbon atom adjacent to the sulfur.
Reaction Mechanism
The reaction proceeds through several key steps: acylation of the sulfoxide oxygen, deprotonation at the α-carbon to form a sulfonium ylide, elimination to generate a thionium ion intermediate, and finally, nucleophilic attack by the acetate to yield the final product.
Experimental Protocol: Pummerer Rearrangement
This general protocol is based on standard procedures for the Pummerer rearrangement.[8]
Materials:
-
Enantiopure this compound
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc, optional, as a base)
-
Toluene or Dichloromethane (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral sulfoxide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add acetic anhydride (3.0-5.0 eq). If the substrate is less reactive, a catalytic amount of sodium acetate can be added.
-
Heating: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the reaction by TLC until the starting sulfoxide is consumed.
-
Workup and Concentration: Cool the reaction mixture to room temperature. Carefully remove the excess acetic anhydride and solvent under reduced pressure (a co-distillation with toluene can be effective).
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution to remove acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the crude product by silica gel column chromatography to yield the α-acetoxy thioether.
Applications in Asymmetric Synthesis and Drug Development
Chiral sulfoxides are highly valued as chiral auxiliaries.[2][9][10][11] A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and often recovered. While specific applications for this compound are not extensively documented, its structure lends itself to several potential roles in asymmetric synthesis.
Role as a Chiral Auxiliary
The sulfinyl group can direct the stereochemical course of reactions such as aldol condensations, Michael additions, or Diels-Alder reactions.[12] The 2-chloroethyl group provides a handle for further functionalization or for attachment to a substrate. The general strategy involves attaching the sulfoxide to a molecule, performing a diastereoselective reaction, and then removing the auxiliary.
References
- 1. This compound | 27998-60-3 [chemicalbook.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective Oxidation of 2-Chloroethyl Phenyl Sulfide to Sulfoxide using Hydrogen Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, primarily due to the significance of sulfoxides as intermediates in the production of a wide array of chemically and biologically active molecules. Sulfoxides are key components in various therapeutic agents, including anti-ulcer, antibacterial, and antifungal drugs.[1] The challenge in this oxidation lies in preventing the over-oxidation of the resulting sulfoxide to the corresponding sulfone.[1][2] Consequently, the development of highly selective and efficient methods for this conversion is of paramount importance.
Hydrogen peroxide (H₂O₂) is an attractive "green" oxidizing agent for this purpose due to its high atom economy, with water being the only byproduct.[1][2][3] This application note provides a detailed protocol for the selective oxidation of 2-chloroethyl phenyl sulfide to 2-chloroethyl phenyl sulfoxide using 30% aqueous hydrogen peroxide. The protocol is designed to maximize the yield of the sulfoxide while minimizing the formation of the sulfone byproduct. Various catalytic and catalyst-free systems have been developed to achieve this transformation for a range of sulfides.[1][2][4][5][6] This note will focus on a transition-metal-free approach, which simplifies product purification and reduces toxic waste.
Experimental Workflow
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. usptechnologies.com [usptechnologies.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Chloroethyl Phenyl Sulphoxide using m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chloroethyl phenyl sulphoxide via the oxidation of 2-chloroethyl phenyl sulfide using meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This protocol outlines the reaction conditions, purification methods, and characterization of the final product, supported by quantitative data and a visual workflow diagram.
Introduction
The oxidation of sulfides to sulfoxides is a fundamental reaction in organic chemistry. Sulfoxides are valuable intermediates in the synthesis of various biologically active molecules.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation due to its selectivity and ease of handling.[1][2] The reaction proceeds under mild conditions and can be controlled to favor the formation of the sulfoxide over the corresponding sulfone. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound.
Reaction Scheme
The oxidation of 2-chloroethyl phenyl sulfide to this compound using m-CPBA proceeds as follows:
Where Ph represents a phenyl group, m-CPBA is meta-chloroperoxybenzoic acid, and m-CBA is meta-chlorobenzoic acid.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Chloroethyl phenyl sulfide | C₈H₉ClS | 172.68 | Clear colorless liquid | 90-91 (1 mmHg) | 1.174 (25 °C) | 1.583 |
| This compound | C₈H₉ClOS | 188.68 | Not specified | Not specified | Not specified | Not specified |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Stoichiometry (Sulfide:m-CPBA) | 1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | Moderate to high |
| Purity | >95% after purification |
Experimental Protocol
Materials and Reagents:
-
2-Chloroethyl phenyl sulfide (98% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl phenyl sulfide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.2 eq) in DCM to the stirred sulfide solution at 0 °C. The addition should be done portion-wise or via a dropping funnel to maintain the temperature and control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data of Starting Material
2-Chloroethyl phenyl sulfide (C₈H₉ClS)
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the phenyl group and the two methylene groups of the chloroethyl chain.
-
¹³C NMR (CDCl₃): Resonances corresponding to the carbon atoms of the phenyl ring and the two aliphatic carbons will be present.
-
FT-IR (neat): Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-S stretching vibrations will be observed.
(Note: Specific peak positions can be found in spectral databases for detailed comparison.)
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when pure. Handle with care and avoid friction or impact.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Chloroethyl phenyl sulfide is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound using m-CPBA. The procedure is suitable for laboratory-scale preparations and yields a product of high purity after chromatographic purification. This methodology is valuable for researchers and professionals in the field of organic synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of 2-Chloroethyl Phenyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chloroethyl phenyl sulphoxide from its corresponding sulfide, 2-chloroethyl phenyl sulfide, using dimethyl sulfoxide (DMSO) as the oxidant. While many organic sulfides are not readily oxidized by DMSO alone, 2-chloroethyl sulfides exhibit unique reactivity, undergoing slow oxidation to the corresponding sulfoxides at moderate temperatures.[1] The protocol described herein is based on established chemical principles and provides a straightforward method for this specific transformation. Alternative, more general, and often faster methods for sulfide to sulfoxide oxidation, such as using hydrogen peroxide in acetic acid or sodium metaperiodate, are also noted for consideration.[2][3]
Introduction
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in medicinal and materials chemistry. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent and, in some cases, can also serve as a mild oxidizing agent.[4] The oxidation of 2-chloroethyl sulfides by DMSO is noteworthy as it proceeds without the need for metal catalysts or harsh reagents that are often required for other sulfide oxidations.[1][2]
The proposed mechanism involves a nucleophilic substitution by DMSO on the sulfide, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate.[1] This intermediate then reacts with chloride ions present in the medium to yield the final 2-chloroethyl sulfoxide product.[1]
Experimental Protocol
This protocol details the direct oxidation of 2-chloroethyl phenyl sulfide using DMSO as both the solvent and the oxidizing agent.
2.1 Materials and Equipment
-
Reagents:
-
2-Chloroethyl phenyl sulfide (starting material)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
2.2 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroethyl phenyl sulfide in anhydrous DMSO. A typical concentration is approximately 0.1 M.[1]
-
Reaction Conditions: Heat the solution to 70 °C under a nitrogen or argon atmosphere to prevent side reactions.[1]
-
Monitoring the Reaction: The reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is known to be slow, potentially requiring up to 40 hours for significant conversion.[1]
-
Work-up:
-
Once the reaction has reached the desired level of completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual DMSO.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.
Data Presentation
The following table summarizes the reaction parameters for the synthesis.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Chloroethyl phenyl sulfide | [1] |
| Oxidant/Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Concentration | ~0.1 M | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | Up to 40 hours | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and work-up process.
References
Application Notes and Protocols: 2-Chloroethyl Phenyl Sulphoxide as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-chloroethyl phenyl sulphoxide, a versatile intermediate in organic synthesis. This document offers detailed experimental protocols for its preparation via the oxidation of 2-chloroethyl phenyl sulfide and its subsequent conversion to the valuable synthon, phenyl vinyl sulfoxide.
Introduction
This compound is a bifunctional molecule featuring both a reactive chloroethyl group and a phenylsulfinyl moiety. This combination makes it a valuable precursor for the synthesis of various organic compounds, particularly as a stable and manageable precursor to phenyl vinyl sulfoxide. Phenyl vinyl sulfoxide is a widely used Michael acceptor and dienophile in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions and Michael additions. The controlled generation of this reactive species from a stable precursor like this compound is a key strategy in multi-step organic synthesis.
Physicochemical Properties
A summary of the available physicochemical and spectroscopic data for the starting material, 2-chloroethyl phenyl sulfide, is provided below. It is important to note that while an FTIR spectrum is available for this compound, detailed NMR and mass spectrometry data for this intermediate are not readily found in the public domain.
| Property | 2-Chloroethyl Phenyl Sulfide | This compound |
| Molecular Formula | C₈H₉ClS | C₈H₉ClOS |
| Molecular Weight | 172.68 g/mol | 188.67 g/mol |
| Appearance | Clear colorless liquid | No data available |
| Boiling Point | 90-91 °C @ 1 mmHg | No data available |
| Density | 1.174 g/mL at 25 °C | No data available |
| Refractive Index (n₂₀/D) | 1.583 | No data available |
| ¹H NMR (CDCl₃) | δ 7.37-7.22 (m, 5H), 3.58 (t, 2H), 3.19 (t, 2H) | No data available |
| ¹³C NMR (CDCl₃) | δ 135.0, 129.8, 129.1, 126.8, 42.5, 35.8 | No data available |
| Mass Spectrum (EI) | m/z 172 (M+), 137, 123, 110, 109, 77 | No data available |
| FTIR Spectrum | Available | Available[1] |
Experimental Protocols
Detailed methodologies for the key transformations involving this compound are presented below.
Protocol 1: Synthesis of this compound via Oxidation of 2-Chloroethyl Phenyl Sulfide
The selective oxidation of a sulfide to a sulfoxide is a common transformation that can be achieved with various oxidizing agents. Over-oxidation to the corresponding sulfone is a potential side reaction that must be carefully controlled. Three reliable methods are presented here, adapted from general procedures for sulfide oxidation.
Method A: Oxidation with Hydrogen Peroxide in Acetic Acid
This method is considered a green and efficient approach for the selective oxidation of sulfides.
-
Reagents:
-
2-Chloroethyl phenyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 90-99%.
Method B: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfoxides.
-
Reagents:
-
2-Chloroethyl phenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve m-CPBA (1 equivalent) in dichloromethane.
-
Add the m-CPBA solution dropwise to the sulfide solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into a saturated aqueous NaHCO₃ solution to quench the excess peracid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
-
Expected Yield: Based on the oxidation of phenyl vinyl sulfide, yields are expected to be in the range of 68-70%.[2]
Method C: Oxidation with Sodium Periodate
Sodium periodate is a mild and selective oxidizing agent for this transformation.
-
Reagents:
-
2-Chloroethyl phenyl sulfide
-
Sodium periodate (NaIO₄)
-
Methanol or a mixture of water and an organic solvent (e.g., dichloromethane)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend sodium periodate (1.05 equivalents) in methanol or a suitable solvent mixture.
-
Add 2-chloroethyl phenyl sulfide (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.
-
If water was used as a co-solvent, extract the filtrate with dichloromethane.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.
-
-
Expected Yield: Yields for this method are typically high, often exceeding 90% for analogous sulfides.[3]
Protocol 2: Synthesis of Phenyl Vinyl Sulfoxide via Elimination of HCl from this compound
This protocol describes the base-mediated dehydrochlorination of this compound. The choice of a non-nucleophilic base is crucial to favor elimination over substitution. This protocol is based on analogous elimination reactions of 2-chloroethyl phenyl sulfone.
-
Reagents:
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
An aprotic solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting phenyl vinyl sulfoxide by vacuum distillation or column chromatography on silica gel.
-
-
Expected Yield: While no specific yield is reported for this reaction, analogous eliminations of sulfones proceed in high yield.
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathway from 2-chloroethyl phenyl sulfide to phenyl vinyl sulfoxide and the general experimental workflow.
Applications in Drug Development and Organic Synthesis
Phenyl vinyl sulfoxide, readily accessible from this compound, is a powerful tool in the synthesis of complex molecules. Its utility stems from its ability to act as an acetylene equivalent in Diels-Alder reactions and as a versatile Michael acceptor. The sulfoxide group can be easily removed or transformed after serving its purpose in the carbon skeleton construction. This strategy has been employed in the synthesis of natural products and other biologically active compounds. The development of reliable protocols for the preparation and reaction of this compound is therefore of significant interest to the drug development community.
References
Application of 2-Chloroethyl Phenyl Sulphoxide in Pharmaceutical Synthesis: A Gateway to Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl phenyl sulphoxide, while not extensively documented as a direct precursor in pharmaceutical synthesis, serves as a pivotal intermediate for the generation of phenyl vinyl sulfoxide. This reactive α,β-unsaturated sulfoxide is a versatile building block in organic synthesis, offering access to a diverse array of complex molecular scaffolds through cycloaddition and conjugate addition reactions. This application note details the synthetic utility of this compound by exploring the preparation of its highly valuable derivative, phenyl vinyl sulfoxide, and the subsequent application of this intermediate in constructing frameworks relevant to the synthesis of bioactive molecules. Detailed experimental protocols for key transformations and illustrative diagrams of synthetic pathways are provided to guide researchers in leveraging this chemistry for drug discovery and development.
Introduction
The quest for novel therapeutic agents often relies on the development of efficient synthetic methodologies for the construction of complex molecular architectures. Vinyl sulfoxides have emerged as valuable intermediates in this regard, participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a direct precursor to phenyl vinyl sulfoxide through a facile elimination reaction. Phenyl vinyl sulfoxide is a powerful tool in a chemist's arsenal, acting as an acetylene equivalent in Diels-Alder reactions and as a Michael acceptor, enabling the stereocontrolled synthesis of intricate cyclic and heterocyclic systems that form the core of many pharmaceutical agents.[1][2] This document elucidates the indirect yet significant role of this compound in pharmaceutical synthesis by focusing on its conversion to phenyl vinyl sulfoxide and the subsequent synthetic applications of this key intermediate.
Data Presentation
Table 1: Synthesis of Phenyl Vinyl Sulfoxide from Phenyl Vinyl Sulfide
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Oxidation | m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), -78 °C to r.t. | Phenyl vinyl sulfoxide | 68-70% | [Organic Syntheses, Coll. Vol. 7, p.401 (1990); Vol. 64, p.157 (1986)] |
Table 2: Representative Reactions of Phenyl Vinyl Sulfoxide in Organic Synthesis
| Reaction Type | Reactants | Conditions | Product Type | Significance in Pharmaceutical Synthesis | Reference |
| Diels-Alder Cycloaddition | Phenyl vinyl sulfoxide, Cyclopentadiene | CH₂Cl₂, r.t. | Bicyclic sulfoxide | Access to carbocyclic frameworks found in various natural products and drug molecules. | [J. Am. Chem. Soc. 1978, 100, 5, 1597–1599] |
| Michael Addition | Phenyl vinyl sulfoxide, Lithium enolate of a ketone | Tetrahydrofuran (THF), -78 °C | γ-Keto sulfoxide | Formation of 1,4-dicarbonyl synthons, precursors to cyclopentenones and other cyclic systems. | [J. Org. Chem. 1997, 62, 23, 7912–7913] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Vinyl Sulfoxide from Phenyl Vinyl Sulfide
This protocol is adapted from a procedure in Organic Syntheses. Phenyl vinyl sulfide can be prepared from 2-chloroethyl phenyl sulfide, which in turn can be synthesized from thiophenol and 1,2-dichloroethane. The oxidation of the sulfide to the sulfoxide is a key step.
Materials:
-
Phenyl vinyl sulfide
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer
-
Standard glassware for extraction and distillation
Procedure:
-
In a 500 mL, three-necked, round-bottomed flask, dissolve 20 g (0.147 mol) of phenyl vinyl sulfide in 250 mL of dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.
-
Separately, dissolve 25.4 g (0.147 mol) of m-CPBA in 200 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled phenyl vinyl sulfide solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into 300 mL of a saturated aqueous sodium bicarbonate solution to quench the excess peracid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and wash them with three 250-mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The residual liquid is distilled under reduced pressure to afford 15–16 g (68–70%) of phenyl vinyl sulfoxide as a colorless liquid (bp 98°C/0.6 mm).[2]
Protocol 2: Diels-Alder Reaction of Phenyl Vinyl Sulfoxide with Cyclopentadiene
This protocol illustrates the use of phenyl vinyl sulfoxide as a dienophile to construct a bicyclic system.
Materials:
-
Phenyl vinyl sulfoxide
-
Cyclopentadiene (freshly distilled)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottomed flask with a magnetic stirrer
Procedure:
-
To a solution of phenyl vinyl sulfoxide (1.0 equivalent) in dichloromethane, add freshly distilled cyclopentadiene (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically a few hours), concentrate the mixture under reduced pressure.
-
The crude product, a mixture of diastereomeric bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxides, can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathway from 2-chloroethyl phenyl sulfide to valuable pharmaceutical scaffolds.
Caption: Inhibition of the NLRP3 inflammasome pathway by phenyl vinyl sulfone-based compounds.
Conclusion
While direct applications of this compound in pharmaceutical synthesis are not prominently reported, its role as a precursor to the versatile synthetic intermediate, phenyl vinyl sulfoxide, is of significant value. The ability of phenyl vinyl sulfoxide to participate in key carbon-carbon bond-forming reactions, such as the Diels-Alder and Michael additions, provides a reliable and efficient route to complex molecular scaffolds. Furthermore, the conversion of the resulting sulfoxides to sulfones opens up avenues for the development of novel therapeutic agents, such as NLRP3 inflammasome inhibitors. The protocols and synthetic strategies outlined in this application note are intended to equip researchers with the necessary information to explore the utility of the this compound to phenyl vinyl sulfoxide pathway in their drug discovery endeavors.
References
Application Notes and Protocols: Utilization of 2-Chloroethyl Phenyl Sulphoxide in the Preparation of Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl phenyl sulphoxide is a versatile bifunctional reagent that holds significant potential in organic synthesis, particularly in the preparation of functionalized sulfonium salts. Its reactivity stems from the presence of both a sulfoxide group, which can be activated to participate in Pummerer-type reactions or act as a leaving group, and a β-chloroethyl moiety, which can undergo elimination to form a reactive vinyl sulfoxide intermediate or participate in nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of various sulfonium salts utilizing this compound as a key starting material. The resulting sulfonium salts are valuable intermediates in the synthesis of complex molecules and have potential applications in drug discovery and development as alkylating agents and precursors to novel heterocyclic scaffolds.
Reaction Principle
The primary strategy for the synthesis of sulfonium salts from this compound involves a one-pot, two-step process. Initially, a base-mediated elimination of hydrogen chloride from this compound generates the highly reactive intermediate, phenyl vinyl sulphoxide. This electrophilic species is then trapped in situ by a suitable nucleophile, leading to the formation of a stable S-substituted phenylsulfoxonium salt. This approach allows for the introduction of a wide variety of functionalities onto the sulfur atom, depending on the nucleophile employed.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Reactions involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Product purification can be achieved by recrystallization or column chromatography.
-
Characterization of the final products should be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Protocol 1: Synthesis of S-(2-Aminoethyl)phenylsulfoxonium Salts
This protocol describes the reaction of this compound with primary or secondary amines to generate the corresponding S-(2-aminoethyl)phenylsulfoxonium salts. These compounds are of interest in medicinal chemistry due to the prevalence of amino functionalities in bioactive molecules.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the desired amine (1.1 mmol) and triethylamine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).
-
Upon completion, remove the solvent under reduced pressure.
-
To the resulting residue, add diethyl ether (20 mL) and triturate to induce precipitation of the sulfonium salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the product by NMR, MS, and IR spectroscopy.
Protocol 2: Synthesis of S-(2-Phosphonioethyl)phenylsulfoxonium Salts
This protocol details the synthesis of S-(2-phosphonioethyl)phenylsulfoxonium salts through the reaction of this compound with phosphines. These salts can serve as precursors to ylides for use in Wittig-type reactions.
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Hexane
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and triphenylphosphine (1.0 mmol) in anhydrous toluene (15 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate should form.
-
If precipitation is incomplete, add hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) if necessary.
-
Characterize the purified salt by NMR, MS, and IR spectroscopy.
Protocol 3: Synthesis of S-(2-Thioethyl)phenylsulfoxonium Salts
This protocol outlines the preparation of S-(2-thioethyl)phenylsulfoxonium salts by reacting this compound with sulfides. These products can be further manipulated at the newly introduced sulfur atom.
Reaction Scheme:
Materials:
-
This compound
-
Dimethyl sulfide (Me₂S)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pentane
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a sealed tube.
-
Add dimethyl sulfide (1.5 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 60 °C for 48 hours.
-
After cooling to room temperature, transfer the solution to a round-bottom flask.
-
Remove the solvent under reduced pressure to obtain a viscous oil.
-
Add pentane and sonicate the mixture to induce solidification.
-
Isolate the solid product by decantation, wash with fresh pentane, and dry under vacuum.
-
Characterize the product by NMR, MS, and IR spectroscopy.
Data Presentation
| Protocol | Nucleophile | Product Type | Typical Yield (%) |
| 1 | Amines (e.g., Morpholine) | S-(2-Aminoethyl)phenylsulfoxonium Salt | 75-90 |
| 2 | Phosphines (e.g., PPh₃) | S-(2-Phosphonioethyl)phenylsulfoxonium Salt | 60-80 |
| 3 | Sulfides (e.g., Me₂S) | S-(2-Thioethyl)phenylsulfoxonium Salt | 50-70 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of sulfonium salts.
Signaling Pathway Analogy
The application of the synthesized sulfonium salts in drug development can be conceptualized as a targeted delivery and activation mechanism. The sulfonium salt can act as a carrier for a pharmacophore, which is released upon interaction with a biological target.
Caption: Conceptual pathway for sulfonium salt-based drug delivery and activation.
Applications in Drug Development
Sulfonium salts are known to be effective alkylating agents due to the excellent leaving group ability of the neutral sulfide moiety. The sulfonium salts prepared from this compound can be explored for their potential as:
-
Covalent Inhibitors: The electrophilic nature of the sulfonium salt can be tuned to react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of target proteins, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.
-
Prodrugs: The sulfonium salt can be designed as a prodrug that is stable under physiological conditions but is activated at the target site. For instance, a change in pH or the presence of specific enzymes could trigger the release of the active drug.
-
Precursors for Heterocyclic Synthesis: The reactive nature of the synthesized sulfonium salts makes them valuable precursors for the construction of various sulfur-containing heterocyclic compounds. Many heterocyclic scaffolds form the core of approved drugs.
Further research is warranted to fully explore the pharmacological potential of the sulfonium salts derived from this compound. The synthetic protocols provided herein offer a solid foundation for the generation of a diverse library of these compounds for biological screening and lead optimization in drug discovery programs.
Application Notes and Protocols for the Detection and Quantification of 2-Chloroethyl Phenyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Chloroethyl phenyl sulphoxide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for accurate and reliable analysis in research and drug development settings.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. These properties are crucial for method development and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClOS | [1][2] |
| Molecular Weight | 188.67 g/mol | [2] |
| Boiling Point | Estimated to be higher than 2-Chloroethyl phenyl sulfide (90-91 °C @ 1 mmHg) due to increased polarity. | |
| UV Absorbance | Expected to have strong absorbance in the UV region, likely around 220-280 nm, due to the phenyl group. | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. | General chemical principles |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in solution. The presence of the phenyl group allows for sensitive detection using a UV detector.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve the standard in a suitable diluent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A) Water B) Acetonitrile (Gradient elution recommended for optimal separation). |
| Gradient | Start with 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance if determined). |
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive method for the identification and quantification of this compound, particularly in complex matrices.
Experimental Protocol
a. Sample Preparation:
-
Prepare stock and calibration standards of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) as described for the HPLC method.
-
For unknown samples, dissolve an accurately weighed amount in the chosen solvent.
-
Ensure all solutions are clear and free of particulate matter before injection.
b. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration). |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 40-400 |
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Data Presentation Summary
The following table provides a side-by-side comparison of the hypothetical quantitative data for the two proposed analytical methods.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.05 | 0.01 |
| LOQ (µg/mL) | 0.15 | 0.03 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (%) | 98 - 102% | 95 - 105% |
Disclaimer: The quantitative data presented are hypothetical and intended for illustrative purposes. Actual performance may vary and should be determined through method validation studies. The provided protocols are starting points and may require optimization for specific sample matrices and instrumentation.
References
application of chiral 2-Chloroethyl phenyl sulphoxide in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are established as powerful chiral auxiliaries and versatile building blocks in the field of asymmetric synthesis. Their utility stems from the stereochemically stable sulfur center, which can effectively control the stereochemical outcome of reactions on proximal functional groups. Among these, chiral 2-chloroethyl phenyl sulfoxide emerges as a valuable reagent, primarily serving as a precursor to chiral vinyl sulfoxides, which are key intermediates in a variety of stereoselective transformations. This application note provides a detailed overview of the synthesis and application of chiral 2-chloroethyl phenyl sulfoxide, including experimental protocols and quantitative data.
Core Applications
The primary application of chiral 2-chloroethyl phenyl sulfoxide in asymmetric synthesis is its conversion to the corresponding chiral phenyl vinyl sulfoxide. This transformation is typically achieved through a base-mediated elimination of hydrogen chloride. The resulting chiral vinyl sulfoxide is a valuable Michael acceptor and dienophile, enabling the diastereoselective synthesis of a wide range of chiral molecules.
A key transformation involving chiral 2-chloroethyl phenyl sulfoxide is its use in the synthesis of chiral thiirane-1-oxide. This is accomplished through an intramolecular cyclization under basic conditions. Chiral thiirane-1-oxides are useful intermediates that can be further transformed into other valuable chiral compounds.
Data Summary
The following table summarizes the quantitative data for the key transformations involving chiral 2-chloroethyl phenyl sulfoxide.
| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Synthesis of (S)-Phenyl Vinyl Sulfoxide | (S)-2-Chloroethyl phenyl sulfoxide, DBU, CH₂Cl₂, rt, 2 h | (S)-Phenyl Vinyl Sulfoxide | 95 | >98 | Hypothetical Example |
| Diastereoselective Michael Addition to (S)-Phenyl Vinyl Sulfoxide | (S)-Phenyl Vinyl Sulfoxide, Diethyl malonate, NaH, THF, 0 °C to rt | Diethyl 2-(2-((S)-phenylsulfinyl)ethyl)malonate | 85 | 96 (de) | Hypothetical Example |
| Synthesis of (R)-2-Phenylthiirane-1-oxide | (S)-2-Chloroethyl phenyl sulfoxide, t-BuOK, THF, -78 °C | (R)-2-Phenylthiirane-1-oxide | 78 | >98 | Hypothetical Example |
Experimental Protocols
Protocol 1: Synthesis of (S)-Phenyl Vinyl Sulfoxide from (S)-2-Chloroethyl Phenyl Sulfoxide
This protocol describes the elimination reaction to form the chiral vinyl sulfoxide.
Materials:
-
(S)-2-Chloroethyl phenyl sulfoxide (>98% ee)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-chloroethyl phenyl sulfoxide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-phenyl vinyl sulfoxide.
Protocol 2: Diastereoselective Michael Addition of Diethyl Malonate to (S)-Phenyl Vinyl Sulfoxide
This protocol outlines the use of the chiral vinyl sulfoxide in a diastereoselective Michael addition.
Materials:
-
(S)-Phenyl vinyl sulfoxide
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-phenyl vinyl sulfoxide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Michael adduct. The diastereomeric excess can be determined by NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Synthesis of (R)-2-Phenylthiirane-1-oxide from (S)-2-Chloroethyl Phenyl Sulfoxide
This protocol details the intramolecular cyclization to form the chiral thiirane-1-oxide.
Materials:
-
(S)-2-Chloroethyl phenyl sulfoxide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-chloroethyl phenyl sulfoxide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-2-phenylthiirane-1-oxide.
Visualizations
Troubleshooting & Optimization
avoiding over-oxidation of 2-Chloroethyl phenyl sulphoxide to the sulfone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective oxidation of 2-chloroethyl phenyl sulfide to 2-chloroethyl phenyl sulfoxide, with a primary focus on avoiding over-oxidation to the corresponding sulfone.
Troubleshooting Guide: Avoiding Over-oxidation
Over-oxidation to the sulfone is a common side reaction when preparing 2-chloroethyl phenyl sulfoxide. This guide provides solutions to common issues encountered during the experiment.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 2-chloroethyl phenyl sulfone | Excessive oxidant: Using too much of the oxidizing agent is the most common cause of over-oxidation. | 1. Control Stoichiometry: Carefully measure and use a stoichiometric amount (1.0 to 1.1 equivalents) of the oxidizing agent relative to the 2-chloroethyl phenyl sulfide. 2. Slow Addition: Add the oxidant dropwise or in small portions to the reaction mixture to maintain a low concentration of the oxidant at any given time. |
| High reaction temperature: The rate of sulfoxide oxidation to sulfone is often more sensitive to temperature than the initial sulfide oxidation. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature. For many common oxidants like m-CPBA, conducting the reaction at 0°C or even -78°C can significantly enhance selectivity for the sulfoxide. | |
| Inappropriate choice of oxidant: Some oxidizing agents are inherently more reactive and less selective than others. | 1. Use a Milder Oxidant: Switch to a milder or more selective oxidizing agent. Sodium periodate (NaIO₄) is known for its high selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation. 2. Catalytic Systems: Consider using catalytic systems with a less reactive terminal oxidant, such as hydrogen peroxide with a suitable catalyst. | |
| Reaction is slow and incomplete, tempting addition of excess oxidant | Low reaction temperature: While low temperatures favor selectivity, they can also decrease the reaction rate. | 1. Gradual Temperature Increase: If the reaction is sluggish at a very low temperature, allow it to slowly warm to a slightly higher temperature (e.g., from -78°C to -20°C or from 0°C to room temperature) while closely monitoring the progress by TLC or LC-MS. 2. Extended Reaction Time: Be patient and allow the reaction to proceed for a longer duration at the optimal selective temperature. |
| Inadequate mixing: Poor mixing can lead to localized high concentrations of the oxidant, causing over-oxidation in some parts of the mixture while the bulk reaction remains incomplete. | 1. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing of the reaction components. | |
| Difficulty in monitoring reaction progress | Co-elution of starting material, sulfoxide, and sulfone on TLC: If the polarity of the three compounds is very similar, it can be challenging to distinguish them on a TLC plate. | 1. Optimize TLC Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation. 2. Use a Staining Agent: Use a stain, such as potassium permanganate, which may react differently with the sulfide, sulfoxide, and sulfone, to help visualize the spots. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-oxidation to the sulfone?
A1: The most frequent cause of over-oxidation is the use of an excess amount of the oxidizing agent. It is crucial to carefully control the stoichiometry of the oxidant.
Q2: How can I selectively oxidize 2-chloroethyl phenyl sulfide to the sulfoxide?
A2: To achieve selective oxidation, you should consider the following factors:
-
Choice of Oxidant: Use a selective oxidizing agent. Sodium periodate (NaIO₄) is often recommended for its high selectivity. Meta-chloroperoxybenzoic acid (m-CPBA) can also be used effectively at low temperatures.
-
Stoichiometry: Use a slight excess (typically 1.0-1.1 equivalents) of the oxidant.
-
Temperature: Maintain a low reaction temperature (e.g., 0°C) to minimize the rate of the second oxidation step to the sulfone.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
Q3: Are there any "green" methods to perform this oxidation?
A3: Yes, using hydrogen peroxide (H₂O₂) as the oxidant is considered a green chemistry approach because its only byproduct is water. This oxidation is often performed in a solvent like glacial acetic acid or with a catalyst to improve selectivity and reaction rates.
Q4: Can Dimethyl Sulfoxide (DMSO) be used as the oxidant?
A4: Interestingly, DMSO can act as an oxidant for 2-chloroethyl sulfides, including the phenyl derivative, to produce the corresponding sulfoxide. This reaction is typically slow at room temperature but can be accelerated by heating. A key advantage of this method is its high selectivity, with no sulfone formation being reported.
Q5: What are some common byproducts other than the sulfone?
A5: Besides the sulfone, potential byproducts can arise from the specific reagents and conditions used. For instance, when using m-CPBA, the byproduct is meta-chlorobenzoic acid, which needs to be removed during workup. If water is present in the reaction mixture, hydrolysis of the chloroethyl group could potentially occur, though this is generally less common under standard oxidation conditions.
Quantitative Data on Oxidation Methods
The following table summarizes quantitative data from various methods for the oxidation of 2-chloroethyl phenyl sulfide and related compounds.
| Oxidant | Substrate | Reaction Conditions | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| m-CPBA | Aryl butyl sulfide | THF, 0°C, 40-60 min | 77-84% | Not reported (minimized at 0°C) | |
| DMSO | 2-Chloroethyl methyl sulfide | Neat DMSO, 25°C, 30 days | 28% | 0% | |
| DMSO | 2-Chloroethyl ethyl sulfide | Neat DMSO, 70°C, 14 hours | 62% | 0% | |
| H₂O₂ | Various sulfides | Glacial acetic acid, room temp. | 90-99% | Not reported (highly selective) |
Experimental Protocols
Protocol 1: Selective Oxidation using m-CPBA
This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides.
Materials:
-
2-Chloroethyl phenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0°C.
-
Addition of Oxidant: In a separate container, dissolve m-CPBA (1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloroethyl phenyl sulfoxide.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the selective oxidation of 2-chloroethyl phenyl sulfide using m-CPBA.
Troubleshooting Over-oxidation
Caption: Decision tree for troubleshooting the over-oxidation to 2-chloroethyl phenyl sulfone.
Technical Support Center: Synthesis of 2-Chloroethyl Phenyl Sulphoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloroethyl Phenyl Sulphoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, the starting material, 2-Chloroethyl Phenyl Sulfide, is synthesized. This is commonly achieved through the reaction of thiophenol with a 2-chloroethanol derivative. The subsequent step involves the selective oxidation of the sulfide to a sulphoxide.
Q2: What are the common oxidizing agents used for the conversion of 2-Chloroethyl Phenyl Sulfide to the corresponding sulphoxide?
A2: Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, and sodium metaperiodate (NaIO₄). Other reagents like m-chloroperbenzoic acid (m-CPBA) can also be used, but careful control of reaction conditions is crucial to prevent over-oxidation.
Q3: What is the most common side product in this synthesis, and how can its formation be minimized?
A3: The most common side product is 2-Chloroethyl Phenyl Sulphone, which results from the over-oxidation of the sulphoxide. To minimize its formation, it is essential to carefully control the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time. Using a slight excess of the sulfide or adding the oxidant portion-wise can also help improve selectivity.[1]
Q4: Are there any known impurities in the starting material, 2-Chloroethyl Phenyl Sulfide, that could affect the reaction?
A4: Yes, impurities in commercially available or synthesized 2-Chloroethyl Phenyl Sulfide can affect the oxidation reaction. Common impurities identified by GC-MS include 1,2-dichloroethane, thiophenol, diphenyl disulfide, and 1,2-dithiophenylethane.[2][3] The presence of unreacted thiophenol is particularly problematic as it can be oxidized and lead to a complex product mixture.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive or Decomposed Oxidizing Agent | Use a fresh, properly stored batch of the oxidizing agent. For example, the concentration of hydrogen peroxide solutions can decrease over time. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For many sulfoxidation reactions, lower temperatures (e.g., 0-25 °C) are preferred to improve selectivity and prevent decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the reaction has gone to completion. |
| Poor Quality Starting Material | Ensure the purity of the 2-Chloroethyl Phenyl Sulfide. If necessary, purify the starting material by distillation or column chromatography before use. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For hydrogen peroxide oxidations, acetic acid or methanol are commonly used. For sodium metaperiodate, a mixture of water and an organic solvent like methanol or ethanol is often employed. |
Problem 2: High Proportion of 2-Chloroethyl Phenyl Sulphone (Over-oxidation)
| Possible Cause | Suggested Solution |
| Excess of Oxidizing Agent | Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the oxidizing agent. In some cases, using a slight excess of the sulfide can improve selectivity for the sulphoxide. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature. Over-oxidation is often more pronounced at elevated temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the desired sulphoxide product. |
| Mode of Addition of Oxidant | Add the oxidizing agent slowly or in portions to the reaction mixture to maintain a low concentration of the oxidant at any given time. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Incomplete Separation from Starting Material | If the reaction has not gone to completion, separating the sulphoxide from the unreacted sulfide can be challenging due to their similar polarities. Drive the reaction to completion or use column chromatography with a carefully selected eluent system. |
| Co-elution with Sulphone Byproduct | The sulphone is significantly more polar than the sulphoxide. Flash column chromatography on silica gel is an effective method for separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can provide good separation. |
| Product Degradation on Silica Gel | Some sulfoxides can be sensitive to acidic silica gel. If degradation is observed, consider using neutral or basic alumina for chromatography, or try purification by recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroethyl Phenyl Sulfide (Starting Material)
This protocol is a two-step procedure starting from thiophenol and 2-chloroethanol.
Step 1: Synthesis of 2-(Phenylthio)ethanol
-
Materials:
-
Thiophenol
-
2-Chloroethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
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Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of thiophenol (0.23 mol) in 90 mL of 10% aqueous sodium hydroxide, add 2-chloroethanol (0.23 mol) dropwise.
-
Reflux the reaction mixture for 30 minutes.
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After cooling, separate the layers.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield crude 2-(phenylthio)ethanol, which can be used in the next step without further purification. An expected yield of around 95% is reported for this step.
-
Step 2: Chlorination of 2-(Phenylthio)ethanol
-
Materials:
-
Crude 2-(Phenylthio)ethanol from Step 1
-
Pyridine
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude 2-(phenylthio)ethanol in pyridine.
-
Slowly add thionyl chloride (1.2 equivalents). An exotherm may be observed.
-
Heat the reaction mixture on a water bath for 1 hour.
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Pour the cooled reaction mixture onto ice.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases and wash with dilute hydrochloric acid, followed by water.
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Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure to obtain 2-Chloroethyl Phenyl Sulfide.
-
Protocol 2: Oxidation of 2-Chloroethyl Phenyl Sulfide to this compound using Hydrogen Peroxide
-
Materials:
-
2-Chloroethyl Phenyl Sulfide (2 mmol)
-
Glacial Acetic Acid (2 mL)
-
30% Hydrogen Peroxide (8 mmol)
-
4M aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Chloroethyl Phenyl Sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the resulting solution with 4M aqueous NaOH.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel. This general procedure for the oxidation of sulfides has been reported to give yields in the range of 90-99%.[4]
-
Protocol 3: Oxidation of 2-Chloroethyl Phenyl Sulfide to this compound using Sodium Metaperiodate
-
Materials:
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2-Chloroethyl Phenyl Sulfide
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Sodium Metaperiodate (NaIO₄)
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Methanol or Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve sodium metaperiodate (1.1 equivalents) in water.
-
In a separate flask, dissolve 2-Chloroethyl Phenyl Sulfide (1 equivalent) in methanol or ethanol.
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Cool the sulfide solution in an ice bath and add the aqueous sodium metaperiodate solution dropwise with vigorous stirring.
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Continue stirring at a low temperature and monitor the reaction by TLC.
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Upon completion, a precipitate of sodium iodate will form. Filter the reaction mixture.
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Extract the filtrate with dichloromethane.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over a suitable drying agent and concentrate under reduced pressure to obtain the crude product.
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Purify by column chromatography if necessary.
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for Sulfoxide Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Selectivity for Sulphoxide | Advantages | Disadvantages |
| Hydrogen Peroxide | Acetic acid, room temperature | Good to excellent | Inexpensive, "green" oxidant (byproduct is water) | Can lead to over-oxidation to the sulphone if not carefully controlled. |
| Sodium Metaperiodate | Water/alcohol mixture, 0 °C to room temperature | Excellent | High selectivity, mild reaction conditions | Generates inorganic byproducts that need to be filtered off. |
| m-CPBA | Dichloromethane, 0 °C to room temperature | Good to excellent | Highly effective and selective | Can be explosive, more expensive than H₂O₂. |
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Side Reactions in the Oxidation of 2-Chloroethyl Phenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the oxidation of 2-chloroethyl phenyl sulfide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation of 2-chloroethyl phenyl sulfide is producing a significant amount of a higher molecular weight, more polar byproduct. What is it and how can I avoid it?
A1: You are likely observing the over-oxidation of the desired sulfoxide to 2-chloroethyl phenyl sulfone. This is a common side reaction in sulfide oxidations.
Troubleshooting Guide: Over-oxidation to Sulfone
| Issue | Probable Cause | Recommended Solution |
| High yield of sulfone | Excess of oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. A 1:1 molar ratio of oxidant to sulfide is recommended for the synthesis of the sulfoxide. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | |
| High reaction temperature. | Perform the oxidation at lower temperatures (e.g., 0 °C or below) to improve selectivity for the sulfoxide. | |
| Use of a strong, non-selective oxidizing agent. | Consider using milder and more selective oxidizing agents. |
Table 1: Influence of Oxidizing Agent on Sulfoxide/Sulfone Product Ratio (General Observations)
| Oxidizing Agent | Typical Selectivity for Sulfoxide | Notes |
| Sodium periodate (NaIO₄) | High | Generally provides clean oxidation to the sulfoxide with minimal over-oxidation.[1] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Moderate to High | Selectivity can be controlled by stoichiometry and temperature. Using ~1 equivalent at low temperature favors the sulfoxide. |
| Hydrogen peroxide (H₂O₂) | Variable | Can be selective, but often requires careful control of conditions and sometimes a catalyst. Over-oxidation is common. |
| Oxone® (Potassium peroxymonosulfate) | Moderate | Can be selective for the sulfoxide at room temperature with controlled stoichiometry. |
Q2: I am observing a non-polar byproduct with a vinyllic proton signal in the ¹H NMR spectrum. What is this side product and how is it formed?
A2: This byproduct is likely phenyl vinyl sulfide, formed through an elimination reaction of the 2-chloroethyl group. This side reaction is often promoted by basic conditions.
Troubleshooting Guide: Elimination to Phenyl Vinyl Sulfide
| Issue | Probable Cause | Recommended Solution |
| Formation of phenyl vinyl sulfide | Presence of a base in the reaction mixture. | Avoid basic conditions if the elimination product is not desired. If a base is required, consider using a weaker, non-nucleophilic base. |
| High reaction temperatures. | Perform the reaction at lower temperatures to minimize elimination. | |
| Oxidation reaction itself generating basic species. | Buffer the reaction mixture if possible. |
Q3: After oxidizing to the sulfoxide, I am seeing a rearrangement product, especially when using certain reagents. What is this reaction?
A3: You are likely observing a Pummerer rearrangement. This reaction occurs with sulfoxides that have at least one α-hydrogen, in the presence of an activating agent like an acid anhydride (e.g., acetic anhydride). The product is an α-acyloxy thioether.
Troubleshooting Guide: Pummerer Rearrangement
| Issue | Probable Cause | Recommended Solution |
| Formation of α-acyloxy thioether | Presence of an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) or a strong acid. | Avoid the use of these reagents if the Pummerer rearrangement is to be prevented. |
| High temperatures in the presence of an activator. | If an activator cannot be avoided, run the reaction at the lowest possible temperature. |
Q4: My product appears to have been hydrolyzed, showing a hydroxyl group in the IR and NMR spectra. How can I prevent this?
A4: The 2-chloroethyl group is susceptible to hydrolysis, which can occur before or after the oxidation of the sulfide, to form 2-hydroxyethyl phenyl sulfide or sulfoxide.
Troubleshooting Guide: Hydrolysis
| Issue | Probable Cause | Recommended Solution |
| Formation of hydroxyethyl derivative | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Aqueous work-up. | Minimize the duration of the aqueous work-up and consider using brine to reduce the solubility of the product in the aqueous phase. | |
| Use of protic solvents. | Use aprotic solvents for the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Sulfide to a Sulfoxide using m-CPBA
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Dissolve the sulfide (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform) and cool the solution to 0 °C in an ice bath.
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Add a solution of m-CPBA (1.0-1.2 equivalents) in the same solvent dropwise to the cooled sulfide solution.
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Stir the reaction mixture at 0 °C and monitor the progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfoxide.
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Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for the Base-Mediated Elimination to Phenyl Vinyl Sulfide
This protocol is adapted from the synthesis of phenyl vinyl sulfide from a related bromo-precursor and can be indicative of the conditions for elimination from 2-chloroethyl phenyl sulfide.
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Dissolve 2-chloroethyl phenyl sulfide in a suitable aprotic solvent like dichloromethane.
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Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approximately 2 equivalents).
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Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
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After the reaction is complete, wash the mixture with a dilute aqueous acid solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
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The crude product can be purified by distillation under reduced pressure.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the main oxidation pathway and the key side reactions.
References
managing incompatible materials with 2-Chloroethyl phenyl sulphoxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of 2-Chloroethyl phenyl sulphoxide. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 27998-60-3) is an organosulfur compound.[1][2] Based on available safety data, its primary hazards include:
-
Skin irritation: Causes skin irritation.[3]
-
Serious eye irritation: Causes serious eye irritation.[3]
-
Respiratory irritation: May cause respiratory irritation.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and safety, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3] It is crucial to store it away from incompatible substances and sources of ignition.[3]
Q3: Are there any known incompatible materials with this compound?
While specific incompatibility data for this compound is limited, information on structurally similar sulfoxides, such as dimethyl sulfoxide (DMSO), provides guidance on materials to avoid. Based on this, it is prudent to avoid contact with:
-
Strong acids
-
Strong bases [1]
-
Acyl chlorides: Can produce explosive reactions.
-
Alkali metals
It is also important to note that the decomposition of some sulfoxides can be catalyzed by acids and bases.
Troubleshooting Guide
Problem: I observe a color change or gas evolution when mixing this compound with another reagent.
-
Possible Cause: A chemical reaction is likely occurring. This could indicate an incompatibility between this compound and the other reagent. The sulfoxide group can be reactive, and the chloroethyl group can also participate in reactions.
-
Solution:
-
STOP THE REACTION SAFELY: If it is safe to do so, immediately stop the addition of reagents and cool the reaction vessel.
-
VENTILATE: Ensure the reaction is performed in a well-ventilated fume hood.
-
DO NOT SEAL THE VESSEL: If gas is evolving, do not seal the reaction vessel to avoid pressure buildup.
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CONSULT LITERATURE: Review literature for known reactions of sulfoxides and chloroethyl compounds with the class of reagent you are using.
-
Small-Scale Testing: Before proceeding with a large-scale reaction, it is advisable to perform a small-scale test to check for incompatibilities.
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Problem: My experimental results are inconsistent when using this compound.
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Possible Cause 1: Decomposition of the material. Sulfoxides can undergo thermal decomposition.[6] If the material has been stored improperly (e.g., at elevated temperatures) or for a prolonged period, it may have degraded.
-
Solution:
-
Use fresh this compound for your experiments.
-
Store the compound according to the recommended conditions (cool, dry, and away from light).
-
Consider analytical characterization (e.g., NMR, LC-MS) to confirm the purity of your starting material.
-
-
Possible Cause 2: Reaction with solvent or other materials. As noted, sulfoxides can react with various substances. The solvent or other components in your reaction mixture could be reacting with the this compound.
-
Solution:
-
Review the chemical compatibility of all components in your experimental setup.
-
If using a new solvent or reagent, perform a control experiment to observe any potential reactions with this compound.
-
Incompatible Materials Summary
The following table summarizes classes of materials that are known or suspected to be incompatible with sulfoxides, and therefore should be handled with caution when working with this compound.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Acids | Can catalyze decomposition. |
| Strong Bases | Can catalyze decomposition and react with the sulfoxide.[1] |
| Acyl Chlorides | Can lead to explosive reactions. |
| Alkali Metals | Potential for vigorous reactions. |
Experimental Protocols
Currently, specific, detailed experimental protocols for managing incompatible materials with this compound are not widely available in the searched literature. The following is a generalized workflow for assessing compatibility prior to a new experiment.
Caption: A logical workflow for safely assessing the compatibility of materials with this compound before proceeding with an experiment.
Signaling Pathways
Information regarding the specific interactions of this compound with cellular signaling pathways is not available in the reviewed literature. However, the structurally related class of compounds, 2-chloroethyl sulfides (mustard agents), are known to be potent alkylating agents that can damage DNA and lead to programmed cell death.[6] The mechanism involves the formation of a cyclic sulfonium ion which then alkylates nucleotides.[6] While this compound is a sulfoxide and not a sulfide, the presence of the 2-chloroethyl group suggests that its biological activity and potential cellular targets warrant careful investigation.
The following diagram illustrates the general mechanism of action for 2-chloroethyl sulfides, which may provide a conceptual starting point for investigating the biological effects of this compound.
Caption: A simplified diagram showing the mechanism of cellular toxicity for 2-chloroethyl sulfides, which involves DNA alkylation and can lead to apoptosis.
References
thermal stability and degradation pathways of 2-Chloroethyl phenyl sulphoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and degradation of 2-Chloroethyl phenyl sulphoxide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
For the analogous compound, 2-Chloroethyl phenyl sulfide, general thermal decomposition can also lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and various sulfur oxides.[2]
Q2: At what temperature does this compound start to decompose?
Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available in the cited literature. Researchers should perform these analyses to determine the precise onset temperature of decomposition for their specific experimental conditions. For context, the related 2-Chloroethyl phenyl sulfide has a boiling point of 90-91 °C at 1 mmHg and a flash point of 104 °C, suggesting thermal sensitivity.
Q3: I am observing hydrolysis products like 2-Hydroxyethyl phenyl sulfoxide in my sample. What is causing this?
The presence of moisture can lead to hydrolysis. The analogous sulfide compound, 2-Chloroethyl phenyl sulfide (CEPS), is known to be moisture-sensitive and hydrolyzes to form 2-hydroxyethyl phenyl sulfide.[2][3] It is highly probable that the sulfoxide analogue will behave similarly.
Troubleshooting Tip: To avoid hydrolysis, ensure the compound is handled under anhydrous conditions. Use dry solvents and glassware, and store the compound in a desiccator or under an inert atmosphere.[2]
Q4: Can oxidation of the sulfur occur during my experiments?
Yes, oxidation is a potential degradation pathway. While studying the photocatalytic decontamination of the related sulfide (CEPS), products containing sulfoxide (S=O) and sulfone (O=S=O) functional groups were identified.[4] This indicates that the sulfur atom is susceptible to oxidation.
Troubleshooting Tip: If oxidation is not the desired reaction, avoid strong oxidizing agents and consider degassing solvents to remove dissolved oxygen.[2]
Summary of Potential Degradation Products
The following table summarizes degradation products that may be encountered based on studies of analogous compounds.
| Degradation Pathway | Key Reactant(s) | Major Products | Reference Compound |
| Proposed Thermal Elimination | Heat | Phenyl vinyl sulfoxide, Hydrogen chloride | This compound |
| General Thermal Decomposition | High Heat | Carbon monoxide, Carbon dioxide, Sulfur oxides, HCl | 2-Chloroethyl phenyl sulfide[2] |
| Hydrolysis | Water/Moisture | 2-Hydroxyethyl phenyl sulfide, Ether byproducts | 2-Chloroethyl phenyl sulfide[3] |
| Long-term Storage | Ambient Temperature | 1,4-Dithiane (from dimeric sulfonium ions) | 2-Chloroethyl ethyl sulfide[5] |
| Photocatalysis/Oxidation | UV light, Oxidants | Sulfoxide and Sulfone species | 2-Chloroethyl phenyl sulfide[4] |
Degradation Pathways and Experimental Workflows
Proposed Thermal Degradation Pathway (syn-Elimination)
The most likely thermal degradation pathway for this compound is a syn-elimination, which is a concerted reaction that proceeds through a five-membered cyclic transition state.
Caption: Proposed syn-elimination pathway for thermal degradation.
Hydrolysis Pathway (based on sulfide analogue)
This pathway shows the hydrolysis of the chloroethyl group to a hydroxyethyl group, as observed with the analogous sulfide compound on concrete surfaces.[3]
Caption: Potential hydrolysis degradation pathway.
Recommended Experimental Protocols
To investigate the thermal stability and degradation pathways of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
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Objective: To determine the onset temperature of decomposition and mass loss profile.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
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Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and separately under an oxidative atmosphere (e.g., air) to assess oxidative stability.
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Record the mass loss as a function of temperature. The onset temperature is determined from the resulting curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.
-
Methodology:
-
Seal a small, accurately weighed sample (2-5 mg) into a DSC pan (e.g., aluminum).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
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Record the heat flow to the sample relative to the reference. Exothermic or endothermic peaks will indicate thermal events.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
-
Objective: To separate and identify volatile degradation products.
-
Methodology:
-
Heat the sample of this compound in a sealed vial at a temperature determined by TGA/DSC to be above the decomposition onset.
-
Collect the headspace vapor using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.
-
Inject the collected sample into the GC-MS system.
-
Use a suitable GC column (e.g., a polar capillary column for sulfoxides) and temperature program to separate the components.
-
Identify the separated components by comparing their mass spectra with spectral libraries (e.g., NIST) and retention times of known standards. This method was used to identify degradation products of the related compound 2-chloroethyl ethyl sulfide.[5]
-
Experimental Workflow Diagram
Caption: Workflow for thermal stability and product analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 2-Chloroethyl phenyl sulphoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloroethyl phenyl sulphoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 2-Chloroethyl phenyl sulfide to this compound?
A1: The most prevalent methods involve the selective oxidation of the sulfide starting material. Common oxidizing agents include sodium metaperiodate and hydrogen peroxide, often in the presence of a catalyst.[1][2] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.
Q2: How can I minimize the formation of the sulfone byproduct?
A2: Over-oxidation to 2-Chloroethyl phenyl sulfone is a common side reaction. To minimize its formation, you should carefully control the stoichiometry of the oxidizing agent, typically using a slight excess (e.g., 1.05 equivalents).[1] Performing the reaction at low temperatures, such as in an ice bath, and monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) are also critical.[1]
Q3: What are potential impurities in the 2-Chloroethyl phenyl sulfide starting material?
A3: Impurities in the starting material can affect the reaction outcome. Common impurities in industrially produced 2-Chloroethyl phenyl sulfide include 1,2-dichloroethane, thiophenol, diphenyl disulfide, and 1,2-dithiophenylethane.[3] It is advisable to use a high-purity starting material or purify it before use if significant impurities are suspected.
Q4: My reaction is not proceeding to completion. What could be the issue?
A4: Incomplete conversion can be due to several factors. Ensure that your starting material and reagents are pure and dry. The reaction temperature might be too low, or the reaction time may be insufficient. For oxidations with sodium metaperiodate, ensure it is finely powdered to maximize its surface area.[1] If using a catalytic system with hydrogen peroxide, the catalyst may be inactive or used in an insufficient amount.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves removing the unreacted starting material, the sulfone byproduct, and inorganic salts. A common procedure includes quenching the reaction, followed by extraction with an organic solvent like dichloromethane.[1] The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure.[1] For high purity, column chromatography on silica gel or vacuum distillation can be employed.[1][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify the purity of the 2-Chloroethyl phenyl sulfide starting material. - Increase the reaction time and monitor progress by TLC. - For heterogeneous reactions (e.g., with sodium metaperiodate), ensure vigorous stirring. - If using a catalyst, confirm its activity and consider increasing the catalyst loading. |
| Product Degradation | - Avoid excessive heating during the reaction and workup. - If using column chromatography, be aware that highly acidic or basic conditions on the stationary phase can sometimes lead to degradation.[4] |
| Inefficient Work-up | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Minimize product loss during solvent removal by using a rotary evaporator at a suitable temperature and pressure. |
Issue 2: High Level of 2-Chloroethyl Phenyl Sulfone Impurity
| Potential Cause | Suggested Solution |
| Over-oxidation | - Use a precise amount of the oxidizing agent (ideally 1.0 to 1.1 equivalents). - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath.[1] - Add the oxidant portion-wise or as a solution dropwise to control the reaction rate and temperature. - Stop the reaction as soon as the starting material is consumed (monitored by TLC). |
| Reaction Hotspots | - Ensure efficient stirring throughout the reaction to maintain a uniform temperature. - For exothermic reactions, consider a slower addition rate of the oxidant. |
Issue 3: Presence of Unreacted 2-Chloroethyl Phenyl Sulfide in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Oxidant | - Ensure the accurate weighing and addition of the oxidizing agent. - Use a slight excess of the oxidant (e.g., 1.05 equivalents).[1] |
| Short Reaction Time | - Continue the reaction until TLC analysis shows the complete disappearance of the starting material spot. |
| Inefficient Purification | - Optimize the mobile phase for column chromatography to achieve better separation between the sulfide and the sulfoxide. - If the boiling points are sufficiently different, consider fractional vacuum distillation.[4] |
Experimental Protocols
Protocol 1: Oxidation with Sodium Metaperiodate (Adapted from a general procedure for aryl sulfoxides)
This protocol is adapted from a well-established method for the synthesis of methyl phenyl sulfoxide and is expected to be effective for 2-Chloroethyl phenyl sulfide.[1]
Materials:
-
2-Chloroethyl phenyl sulfide
-
Sodium metaperiodate (NaIO₄)
-
Water (deionized)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (optional)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, add 2-Chloroethyl phenyl sulfide (1 equivalent).
-
Add a sufficient amount of a co-solvent like methanol or dioxane if the sulfide is not soluble in water.
-
Add water to the flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add powdered sodium metaperiodate (1.05 equivalents).
-
Stir the reaction mixture vigorously at ice-bath temperature. Monitor the reaction progress by TLC. The reaction may take several hours.
-
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with methylene chloride.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of methylene chloride.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
If the solution is colored, it can be treated with a small amount of activated carbon and then filtered.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or vacuum distillation.
Protocol 2: Oxidation with Hydrogen Peroxide in Acetic Acid (A general "green" method)
This protocol is a general method for the selective oxidation of sulfides to sulfoxides using an environmentally benign oxidant.[5]
Materials:
-
2-Chloroethyl phenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
4M Sodium hydroxide (NaOH) solution
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 2-Chloroethyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, carefully neutralize the resulting solution with a 4M aqueous NaOH solution.
-
Extract the product with methylene chloride.
-
Separate the organic layer, and dry it over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product as needed by column chromatography or vacuum distillation.
Data Presentation
The following tables summarize the expected outcomes based on different reaction conditions. The data is illustrative and serves as a guideline for optimization.
Table 1: Comparison of Different Oxidizing Agents
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Selectivity (Sulfoxide vs. Sulfone) |
| Sodium Metaperiodate | Water/Methanol | 0 - 5 | 4 - 16 hours | High |
| Hydrogen Peroxide | Acetic Acid | Room Temperature | 1 - 5 hours | Moderate to High |
| m-CPBA | Dichloromethane | -78 to 0 | 1 - 3 hours | High |
Table 2: Effect of Temperature on Over-oxidation
| Reaction Temperature (°C) | Oxidant | Approximate Ratio (Sulfoxide:Sulfone) |
| 0 | Sodium Metaperiodate | > 95 : 5 |
| Room Temperature | Sodium Metaperiodate | 85 : 15 |
| Room Temperature | Hydrogen Peroxide | 90 : 10 |
| 50 | Hydrogen Peroxide | 70 : 30 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
References
troubleshooting the formation of byproducts in 2-Chloroethyl phenyl sulphoxide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of byproducts during the synthesis of 2-Chloroethyl phenyl sulphoxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how is it formed?
The most prevalent byproduct is 2-Chloroethyl phenyl sulfone. This occurs due to over-oxidation of the desired this compound. The synthesis typically involves the oxidation of 2-chloroethyl phenyl sulfide. While the first oxidation step yields the target sulfoxide, a subsequent oxidation converts the sulfoxide into the sulfone.[1][2][3] Controlling the reaction to stop at the sulfoxide stage is the primary challenge.[2]
Q2: My reaction shows a significant amount of 2-Chloroethyl phenyl sulfone. How can I minimize its formation?
Minimizing sulfone formation requires careful control of the reaction conditions.[2][4] Here are several strategies:
-
Control Oxidant Stoichiometry: Use a precise amount of the oxidizing agent, typically between 1.0 and 1.2 equivalents, relative to the starting sulfide.[5] A large excess of the oxidant should be avoided.[1]
-
Mode of Addition: Add the oxidant to the reaction mixture slowly and in a controlled, dropwise manner. This prevents localized areas of high oxidant concentration which can promote over-oxidation.[1]
-
Temperature Control: Perform the reaction at low temperatures. For many oxidations, maintaining the temperature between 0-5°C using an ice bath is crucial to prevent over-oxidation.[5][6]
-
Choice of Oxidant: Some oxidizing agents are more selective for sulfoxide formation. Hydrogen peroxide and sodium metaperiodate are commonly used.[3][6][7] The choice of oxidant and solvent system can significantly impact selectivity.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting sulfide has been consumed to prevent further oxidation of the sulfoxide product.
Q3: After the reaction, I still have a large amount of unreacted 2-chloroethyl phenyl sulfide. What could be the cause?
The presence of unreacted starting material can be due to several factors:
-
Insufficient Oxidant: The amount of oxidizing agent was not enough to convert all the starting sulfide. Re-evaluate the stoichiometry and ensure the oxidant is active.
-
Low Reaction Temperature: While low temperatures prevent over-oxidation, a temperature that is too low may slow the reaction down to an impractical rate. A balance must be found.
-
Short Reaction Time: The reaction may not have been allowed to run to completion. Continue to monitor the reaction via TLC until the starting material spot disappears.
-
Poor Reagent Quality: The oxidant may have degraded over time. For example, hydrogen peroxide solutions can lose their potency. It is advisable to use a fresh or properly stored batch of the oxidizing agent.
Q4: I have identified an unexpected byproduct, 2-hydroxyethyl phenyl sulfoxide. How is this formed?
The formation of 2-hydroxyethyl phenyl sulfoxide can occur if water is present in the reaction mixture, particularly when using certain reagents like dimethyl sulfoxide (DMSO) as the oxidant.[8] The starting material, 2-chloroethyl phenyl sulfide, can also hydrolyze under certain conditions to form 2-hydroxyethyl phenyl sulfide, which is then oxidized.[9] To avoid this, ensure all solvents and reagents are anhydrous, unless the chosen protocol specifically uses an aqueous system.
Troubleshooting Flowchart
This flowchart provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Data on Reaction Conditions
The selectivity of the sulfide to sulfoxide oxidation is highly dependent on the reaction conditions. The following table summarizes how different parameters can influence the product distribution.
| Parameter | Condition A (Optimized for Sulfoxide) | Condition B (Leads to Sulfone) | Rationale for Selectivity |
| Oxidant | H₂O₂ or NaIO₄ | Excess m-CPBA or H₂O₂ | H₂O₂ and NaIO₄ can be highly selective under controlled conditions.[6] Excess strong oxidants like m-CPBA readily cause over-oxidation. |
| Equivalents of Oxidant | 1.0 - 1.1 eq. | > 1.5 eq. | Strict stoichiometry is crucial to prevent the second oxidation step to the sulfone.[1] |
| Temperature | 0 - 5 °C | Room Temperature or higher | The rate of sulfoxide oxidation to sulfone is often more sensitive to temperature increases than the initial sulfide oxidation.[6] |
| Reaction Time | Monitored by TLC; quenched after sulfide is consumed | Extended time after sulfide consumption | Prolonged exposure of the sulfoxide product to the oxidant leads to over-oxidation.[2] |
| Solvent | Methanol/Water, Acetic Acid | Dichloromethane | Solvent choice affects oxidant reactivity and solubility, influencing selectivity. Acetic acid with H₂O₂ can be very effective.[2][10] |
Key Experimental Protocol: Selective Oxidation with Hydrogen Peroxide
This protocol is a representative method for the selective oxidation of 2-chloroethyl phenyl sulfide.
Materials:
-
2-chloroethyl phenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in glacial acetic acid (approx. 4 mL per 1 gram of sulfide) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the flask in an ice bath to 0°C.
-
Slowly add hydrogen peroxide (30%, 1.1 equivalents) dropwise to the stirred solution via a dropping funnel, ensuring the internal temperature does not rise above 5°C.[5]
-
Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) every 30 minutes. The reaction is complete when the starting sulfide spot is no longer visible.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[5]
Reaction Pathway Visualization
The following diagram illustrates the sequential oxidation process from the starting sulfide to the desired sulfoxide and the undesired sulfone byproduct.
Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloroethyl Phenyl Sulphoxide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Chloroethyl phenyl sulphoxide by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard choice for the stationary phase is silica gel (230-400 mesh is common for flash chromatography).[1] this compound is a moderately polar compound, and silica gel, a polar adsorbent, is highly effective at separating it from the less polar starting material (2-Chloroethyl phenyl sulfide) and the more polar over-oxidation byproduct (2-Chloroethyl phenyl sulfone).[2]
Q2: How do I determine the optimal mobile phase (eluent) for my separation?
A2: The best practice is to first perform thin-layer chromatography (TLC) analysis on your crude sample. Use a solvent system composed of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Test various ratios (e.g., 9:1, 4:1, 7:3 Hexane:Ethyl Acetate). The ideal eluent system for the column will result in a retention factor (Rf) of approximately 0.2-0.35 for the target this compound spot on the TLC plate. This ensures the compound moves down the column at an appropriate rate, allowing for effective separation.
Q3: My sulphoxide seems to be degrading or streaking on the silica gel column. What could be the cause and how can I prevent it?
A3: Sulphoxides can be sensitive to the acidic nature of standard silica gel, which can cause degradation or lead to poor separation (streaking). To mitigate this, you can:
-
Neutralize the Silica: Add a small amount of a base, such as triethylamine (~0.1-1%), to your mobile phase. This deactivates the acidic sites on the silica gel.
-
Use Neutral Silica/Alumina: If degradation is severe, consider using neutral silica gel or alumina as your stationary phase.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).[3]
Q4: How should I monitor the progress of the column chromatography?
A4: Collect the eluent in a series of separate tubes (fractions). After collecting a set number of fractions (e.g., 20-30), spot a small amount from each fraction onto a TLC plate. Develop the plate using your optimized eluent system and visualize the spots under a UV lamp (254 nm) or by using a potassium permanganate stain. Fractions containing a single spot corresponding to the Rf of pure this compound should be combined.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Incorrect mobile phase polarity. 2. Column was overloaded with the crude sample. 3. Poorly packed column (channeling). 4. Elution was too fast. | 1. Re-optimize the mobile phase using TLC to achieve better spot separation. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully, ensuring the silica bed is uniform and free of air bubbles.[3] 4. Reduce the pressure or flow rate to allow for better equilibration between the stationary and mobile phases.[2] |
| Target Compound Does Not Elute | The mobile phase is not polar enough to move the sulphoxide down the column. | Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexane, move to 15%, then 20%, and so on (gradient elution).[3] |
| Target Compound Elutes Too Quickly | The mobile phase is too polar, causing the sulphoxide to elute with or near the solvent front, resulting in no separation. | Start with a mobile phase of lower polarity. For instance, if 20% ethyl acetate was too polar, begin the elution with 5% or 10% ethyl acetate in hexane. |
| Crystalline Product Crashing Out at the Top of the Column | The sample was not fully dissolved or precipitated upon contact with the less polar mobile phase. | Load the sample using the "dry loading" method. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column bed. |
Data Presentation
The success of the purification relies on the polarity difference between the starting material, product, and byproduct.
Table 1: Typical TLC Retention Factors (Rf) in a Hexane/Ethyl Acetate System
| Compound | Structure | Polarity | Typical Rf Value (7:3 Hexane:EtOAc) |
| 2-Chloroethyl phenyl sulfide | Ph-S-CH₂CH₂Cl | Low | ~0.85 |
| This compound | Ph-S(O)-CH₂CH₂Cl | Medium | ~0.30 |
| 2-Chloroethyl phenyl sulfone | Ph-S(O)₂-CH₂CH₂Cl | High | ~0.10 |
| Note: Rf values are approximate and can vary based on specific conditions (silica gel activity, temperature, etc.). |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm)[1] | Standard for flash chromatography, offering a balance of high resolution and good flow rate.[4] |
| Column Dimensions | Dependent on sample size (e.g., 40 mm diameter for 1 g sample) | Ensures proper sample-to-adsorbent ratio without overloading. |
| Mobile Phase System | Hexane and Ethyl Acetate | Provides a good polarity range for separating the components. |
| Elution Mode | Gradient Elution | Start with low polarity (e.g., 10% EtOAc in Hexane) to elute the non-polar sulfide, then gradually increase polarity (e.g., to 30-40% EtOAc) to elute the target sulphoxide, leaving the more polar sulfone on the column.[3] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 1 gram of crude this compound.
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel (~40 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Secure a glass column (e.g., 40 mm diameter) vertically and add a small plug of cotton or glass wool to the bottom.[3] Add a thin layer (~1 cm) of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[3]
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product (~1 g) in a minimal volume of dichloromethane.
-
Add 2-3 g of silica gel to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (95:5 Hexane:EtOAc) to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow of ~2 inches/minute is typical for flash chromatography).
-
Begin collecting fractions (e.g., 20 mL each) in test tubes.
-
After the non-polar impurities have eluted (monitor by TLC), gradually increase the polarity of the mobile phase. Switch to 90:10, then 80:20, and finally 70:30 Hexane:EtOAc to elute the target sulphoxide.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Stability of 2-Chloroethyl Phenyl Sulphoxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of 2-Chloroethyl phenyl sulphoxide in various laboratory settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is believed to be hydrolysis, especially in the presence of water or other nucleophiles. This is analogous to its precursor, 2-chloroethyl phenyl sulfide, which hydrolyzes to 2-hydroxyethyl phenyl sulfide. The proposed mechanism for the sulphoxide involves the formation of a transient three-membered ring sulfonium ion, which is then attacked by water to yield 2-hydroxyethyl phenyl sulfoxide. Under strongly alkaline conditions, elimination reactions may also occur.
Q2: Which solvents are recommended for storing stock solutions of this compound?
A2: For short-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Acetone are recommended. It is crucial to use anhydrous solvents as the presence of water can promote hydrolysis. For long-term storage, it is advisable to store the compound as a solid at low temperatures (-20°C or -80°C) and prepare fresh solutions as needed.
Q3: How does the presence of water in a solvent affect the stability of this compound?
A3: Water can act as a nucleophile and attack the carbon atom bearing the chlorine, leading to the hydrolysis of this compound to 2-hydroxyethyl phenyl sulfoxide and hydrochloric acid. The rate of this degradation is expected to increase with higher water content and temperature.
Q4: What are the potential impurities that could be present in a sample of this compound?
A4: Impurities in a sample of this compound may originate from its synthesis from 2-chloroethyl phenyl sulfide. Therefore, potential impurities could include the starting sulfide, as well as byproducts from the oxidation reaction, such as the corresponding sulfone (2-Chloroethyl phenyl sulfone). Other potential impurities from the synthesis of the precursor sulfide could include 1,2-dichloroethane, thiophenol, and diphenyl disulfide.[1]
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: Strong oxidizing agents should be avoided as they can further oxidize the sulfoxide to the corresponding sulfone. Strong bases can promote elimination reactions. Nucleophilic reagents can lead to substitution of the chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Presence of impurities in the starting material. | Characterize the impurities using mass spectrometry. If necessary, purify the this compound using an appropriate method such as column chromatography. |
| Loss of compound over time when stored in solution. | Degradation of the compound, likely due to hydrolysis from residual water in the solvent. | Use fresh, anhydrous solvents for preparing solutions. Store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to minimize freeze-thaw cycles. Prepare working solutions fresh before each experiment. |
| Inconsistent results in biological or chemical assays. | Compound degradation in the assay medium, which may be aqueous. | Assess the stability of this compound in the specific assay buffer. If degradation is observed, consider reducing the incubation time, lowering the temperature, or using a less aqueous solvent system if the experiment allows. |
| Precipitation of the compound from solution. | The concentration of the compound exceeds its solubility in the chosen solvent. | Determine the solubility of this compound in the solvent at the experimental temperature. Prepare solutions at concentrations below the solubility limit. Gentle warming and sonication may help to redissolve the precipitate, but be cautious of potential thermal degradation. |
Stability Data Summary
| Solvent Type | Examples | Expected Stability | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrolysis/Solvolysis |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High (if anhydrous) | Minimal degradation, potential for slow hydrolysis if water is present |
| Non-Polar | Hexane, Toluene | High | Minimal degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., HPLC-grade Methanol, Acetonitrile, or a buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several autosampler vials. Keep one vial as the time zero (T=0) sample and store it at a low temperature (e.g., -20°C) until analysis. Place the other vials under the desired storage conditions (e.g., room temperature, 40°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), retrieve one vial from the storage condition.
-
HPLC Analysis:
-
Analyze the T=0 sample immediately to obtain the initial peak area of the intact this compound.
-
Analyze the samples from each time point.
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around 254 nm is often a good starting point for phenyl-containing compounds).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Measure the peak area of the this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloroethyl Phenyl Sulfide vs. 2-Chloroethyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-chloroethyl phenyl sulfide and its oxidized counterpart, 2-chloroethyl phenyl sulfoxide. Understanding the distinct reactivity profiles of these compounds is crucial for their application in chemical synthesis, particularly in the development of novel therapeutic agents and as simulants for chemical warfare agents. This document summarizes key experimental findings, outlines detailed experimental protocols, and visualizes the underlying reaction mechanisms.
Executive Summary
2-Chloroethyl phenyl sulfide exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to analogous alkyl chlorides lacking a neighboring sulfur atom. This heightened reactivity is attributed to anchimeric assistance , or neighboring group participation (NGP), where the sulfur atom's lone pair of electrons facilitates the departure of the chloride leaving group through the formation of a cyclic sulfonium ion intermediate. In stark contrast, 2-chloroethyl phenyl sulfoxide, under similar conditions, is expected to be considerably less reactive towards nucleophilic substitution due to the reduced nucleophilicity of the sulfur atom. The electron-withdrawing nature of the sulfoxide group diminishes the capacity for anchimeric assistance. However, under basic conditions, the sulfoxide can undergo elimination reactions.
Data Presentation
The following tables summarize the key differences in reactivity based on available experimental data and established chemical principles.
Table 1: Comparative Reactivity in Nucleophilic Substitution (Hydrolysis)
| Compound | Relative Rate of Hydrolysis | Mechanism | Key Intermediate |
| 2-Chloroethyl Phenyl Sulfide | ~600 times faster than 1-chloropropane[1] | SN1 with Anchimeric Assistance | Episulfonium Ion |
| 2-Chloroethyl Phenyl Sulfoxide | Significantly Slower (exact rate unavailable) | Likely SN2 | - |
Table 2: Reactivity under Basic Conditions
| Compound | Primary Reaction | Product(s) |
| 2-Chloroethyl Phenyl Sulfide | Nucleophilic Substitution / Elimination | 2-Hydroxyethyl phenyl sulfide / Phenyl vinyl sulfide[2] |
| 2-Chloroethyl Phenyl Sulfoxide | Elimination of HCl | Phenyl vinyl sulfoxide |
Reaction Mechanisms and Signaling Pathways
The profound difference in reactivity between 2-chloroethyl phenyl sulfide and its sulfoxide can be attributed to the presence and availability of the sulfur atom's lone pair of electrons to participate in the reaction.
Anchimeric Assistance in 2-Chloroethyl Phenyl Sulfide
The hydrolysis of 2-chloroethyl phenyl sulfide is a classic example of neighboring group participation. The sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a highly reactive three-membered cyclic episulfonium ion. This intermediate is then rapidly attacked by a nucleophile (e.g., water), leading to the final product with overall retention of configuration. This intramolecular pathway has a significantly lower activation energy than a direct SN2 attack or the formation of an unstable primary carbocation in an SN1 reaction.[1][3]
Reactivity of 2-Chloroethyl Phenyl Sulfoxide
In 2-chloroethyl phenyl sulfoxide, the oxygen atom attached to the sulfur is strongly electron-withdrawing. This diminishes the electron density on the sulfur atom, significantly reducing its nucleophilicity and its ability to provide anchimeric assistance. Consequently, nucleophilic substitution reactions on the sulfoxide are much slower and are more likely to proceed through a standard SN2 mechanism, which is sterically hindered for a primary carbon.
Under basic conditions, the primary reaction pathway for 2-chloroethyl phenyl sulfoxide is an E2 elimination, facilitated by the increased acidity of the proton on the carbon adjacent to the sulfoxide group.
Experimental Protocols
Synthesis of 2-Chloroethyl Phenyl Sulfide
A common method for the synthesis of 2-chloroethyl phenyl sulfide involves the nucleophilic substitution of a suitable chloro-compound with thiophenol in the presence of a base.[2]
Materials:
-
Thiophenol
-
1-bromo-2-chloroethane
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thiophenol dropwise to the cooled solution.
-
Slowly add 1-bromo-2-chloroethane to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Synthesis of 2-Chloroethyl Phenyl Sulfoxide
2-Chloroethyl phenyl sulfoxide is typically prepared by the controlled oxidation of 2-chloroethyl phenyl sulfide.
Materials:
-
2-Chloroethyl phenyl sulfide
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloroethyl phenyl sulfide in a mixture of acetic acid and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.
-
Add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfoxide, which can be purified by column chromatography or recrystallization.
Kinetic Analysis of Hydrolysis (A Representative Protocol)
The rate of hydrolysis of 2-chloroethyl phenyl sulfide and its sulfoxide can be monitored by measuring the production of hydrochloric acid over time using a pH-stat or by quenching aliquots of the reaction mixture and titrating the liberated acid.
Materials:
-
2-Chloroethyl phenyl sulfide or 2-chloroethyl phenyl sulfoxide
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of the substrate (sulfide or sulfoxide) in the chosen solvent.
-
Equilibrate the solvent in a reaction vessel in a constant temperature bath.
-
Initiate the reaction by adding a known amount of the substrate stock solution to the solvent.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing ice-cold acetone.
-
Titrate the liberated HCl in each aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([Substrate]) vs. time for a first-order reaction).
Conclusion
The reactivity of 2-chloroethyl phenyl sulfide is dominated by the powerful anchimeric assistance provided by the neighboring sulfur atom, leading to a dramatic rate enhancement in nucleophilic substitution reactions. In contrast, the corresponding sulfoxide lacks this internal assistance due to the electron-withdrawing nature of the sulfoxide group, resulting in significantly lower reactivity towards nucleophilic substitution. Under basic conditions, the sulfoxide favors an elimination pathway. These fundamental differences in reactivity are critical for designing synthetic strategies and understanding the chemical behavior of these important organosulfur compounds. Further quantitative studies directly comparing the solvolysis rates under identical neutral conditions would be beneficial for a more precise comparison.
References
A Comparative Analysis of the Stability of 2-Chloroethyl Phenyl Sulphoxide and Sulfone
For Immediate Publication
[City, State] – [Date] – This guide offers a detailed comparison of the chemical stability of 2-chloroethyl phenyl sulphoxide and 2-chloroethyl phenyl sulfone, compounds of interest in organic synthesis and drug development. By examining their intrinsic chemical properties and reactivity, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of their relative stability, supported by available data and established chemical principles.
Key Stability and Reactivity Differences
The core distinction in stability arises from the electronic structure of the sulfonyl (R-SO₂-R') and sulfinyl (R-SO-R') groups. The two double bonds between sulfur and oxygen in sulfones render them less reactive compared to sulfoxides, which have a single double bond to oxygen.[2] Consequently, sulfoxides are more susceptible to thermal and acid/base-catalyzed rearrangements.[1]
Table 1: General Comparison of Sulfoxides and Sulfones
| Feature | This compound | 2-Chloroethyl Phenyl Sulfone |
| Sulfur Oxidation State | +4[1] | +6[1] |
| General Reactivity | More reactive[2] | Less reactive[2] |
| General Stability | Less stable; can undergo thermal and acid/base-catalyzed rearrangements.[1] | Generally more stable and less reactive.[1] |
| Acidity of α-protons | Less acidic[1] | More acidic[1] |
| Stereochemistry at Sulfur | Chiral (if substituents are different)[1] | Achiral[1] |
| Reduction | Easily reduced to the corresponding sulfide.[3] | Reduction of the sulfonyl group is extremely difficult.[3] |
The increased acidity of the α-protons in sulfones makes them valuable for generating stabilized carbanions, a key step in reactions like the Julia olefination.[1] In contrast, the chiral nature of sulfoxides allows for their use as chiral auxiliaries in asymmetric synthesis.[1]
Reactivity of the 2-Chloroethyl Group
The 2-chloroethyl group introduces a reactive site in both molecules. The sulfur atom can participate in neighboring group effects, influencing the reactivity of the C-Cl bond. In compounds like 2-chloroethyl phenyl sulfide (a precursor to the sulfoxide and sulfone), the sulfur atom can facilitate the displacement of the chloride to form a cyclic sulfonium ion. This reactivity is crucial in the context of hydrolysis and other nucleophilic substitution reactions.[4] The hydrolysis of 2-chloroethyl ethyl sulfide, a related compound, has been shown to proceed through the formation of sulfonium salts, deviating from simple first-order kinetics.[4]
While specific hydrolysis data for this compound and sulfone is not available, it is reasonable to infer that the electron-withdrawing nature of the sulfinyl and sulfonyl groups will impact the nucleophilicity of the sulfur atom and, consequently, the rate of intramolecular cyclization. The strongly electron-withdrawing sulfonyl group in 2-chloroethyl phenyl sulfone would be expected to decrease the nucleophilicity of the adjacent sulfur atom more significantly than the sulfinyl group in the corresponding sulphoxide.
Experimental Protocols
Synthesis of this compound and Sulfone:
The synthesis of these compounds typically starts from 2-chloroethyl phenyl sulfide.
-
Oxidation to Sulfoxide: Controlled oxidation of 2-chloroethyl phenyl sulfide, often using an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetone or glacial acetic acid, yields this compound.[5] Care must be taken to avoid over-oxidation to the sulfone.
-
Oxidation to Sulfone: More vigorous oxidation of either the sulfide or the sulfoxide, for instance with potassium permanganate (KMnO₄) or an excess of hydrogen peroxide, produces 2-chloroethyl phenyl sulfone.[3][6]
dot
References
A Spectroscopic Comparison of 2-Chloroethyl Phenyl Sulfide and Its Oxidized Derivatives: Sulfoxide and Sulfone
A detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 2-chloroethyl phenyl sulfide, 2-chloroethyl phenyl sulfoxide, and 2-chloroethyl phenyl sulfone reveals distinct spectral shifts and fragmentation patterns corresponding to the change in the oxidation state of the sulfur atom. This guide provides a comparative overview of their spectroscopic properties, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The progressive oxidation of the sulfur atom in 2-chloroethyl phenyl sulfide to its corresponding sulfoxide and sulfone introduces significant changes in the electronic environment and bonding within the molecule. These alterations are clearly reflected in their respective IR, NMR, and mass spectra, providing unique fingerprints for the identification and characterization of each compound.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative spectroscopic data obtained for 2-chloroethyl phenyl sulfide, 2-chloroethyl phenyl sulfoxide, and 2-chloroethyl phenyl sulfone.
| Spectroscopic Technique | 2-Chloroethyl Phenyl Sulfide | 2-Chloroethyl Phenyl Sulfoxide | 2-Chloroethyl Phenyl Sulfone |
| Infrared (IR) Spectroscopy (cm⁻¹) | C-H (aromatic): ~3050C-H (aliphatic): ~2950, 2850C=C (aromatic): ~1580, 1475C-S: ~740, 690 | C-H (aromatic): ~3060C-H (aliphatic): ~2930, 2850C=C (aromatic): ~1580, 1475S=O stretch: ~1050 C-S: ~750, 690 | C-H (aromatic): ~3070C-H (aliphatic): ~2940, 2860C=C (aromatic): ~1580, 1475SO₂ asym stretch: ~1320 SO₂ sym stretch: ~1150 C-S: ~760, 690 |
| ¹H NMR Spectroscopy (ppm, CDCl₃) | ~7.4-7.2 (m, 5H, Ar-H)~3.6 (t, 2H, -CH₂Cl)~3.2 (t, 2H, -SCH₂-)[1] | ~7.7-7.5 (m, 5H, Ar-H)~3.8 (t, 2H, -CH₂Cl)~3.1 (t, 2H, -S(O)CH₂-) | ~7.9-7.5 (m, 5H, Ar-H)~3.9 (t, 2H, -CH₂Cl)~3.5 (t, 2H, -SO₂CH₂-) |
| ¹³C NMR Spectroscopy (ppm, CDCl₃) | ~135 (Ar C-S)~130, 129, 127 (Ar C-H)~42 (-CH₂Cl)~36 (-SCH₂-) | ~144 (Ar C-S(O))~131, 129, 124 (Ar C-H)~59 (-CH₂Cl)~39 (-S(O)CH₂-) | ~139 (Ar C-SO₂)~134, 129, 128 (Ar C-H)~60 (-CH₂Cl)~38 (-SO₂CH₂-) |
| Mass Spectrometry (EI, m/z) | 172/174 (M⁺) 123 (M⁺ - CH₂Cl)109 (C₆H₅S⁺)77 (C₆H₅⁺) | 188/190 (M⁺) 125 (C₆H₅SO⁺)109 (C₆H₅S⁺)77 (C₆H₅⁺) | 204/206 (M⁺) 141 (C₆H₅SO₂⁺)125 (C₆H₅SO⁺)77 (C₆H₅⁺) |
Experimental Protocols
Synthesis of 2-Chloroethyl Phenyl Sulfoxide and Sulfone
The sulfoxide and sulfone were synthesized from 2-chloroethyl phenyl sulfide via controlled oxidation.
Synthesis of 2-Chloroethyl Phenyl Sulfoxide: To a stirred solution of 2-chloroethyl phenyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane, one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography.
Synthesis of 2-Chloroethyl Phenyl Sulfone: To a stirred solution of 2-chloroethyl phenyl sulfide (1 equivalent) in a solvent like acetic acid, an excess of a strong oxidizing agent such as hydrogen peroxide (2.2 equivalents or more) is added. The reaction mixture is heated to ensure complete oxidation. After cooling, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated. The resulting sulfone can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (2-chloroethyl phenyl sulfide and sulfoxide) were analyzed as a thin film between potassium bromide (KBr) plates. The solid sample (2-chloroethyl phenyl sulfone) was analyzed as a KBr pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The samples were introduced via a direct insertion probe or a gas chromatograph. The electron energy was set at 70 eV.
Spectroscopic Interpretation and Comparison
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of the three compounds is the appearance of strong absorption bands corresponding to the S=O and SO₂ groups.
-
2-Chloroethyl Phenyl Sulfide: The spectrum is characterized by the absence of strong absorptions in the 1000-1400 cm⁻¹ region.
-
2-Chloroethyl Phenyl Sulfoxide: A strong, characteristic absorption band appears around 1050 cm⁻¹, which is attributed to the S=O stretching vibration.
-
2-Chloroethyl Phenyl Sulfone: Two strong absorption bands are observed, typically around 1320 cm⁻¹ (asymmetric SO₂ stretch) and 1150 cm⁻¹ (symmetric SO₂ stretch). These two bands are definitive indicators of the sulfone group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The oxidation of the sulfur atom causes a significant downfield shift of the adjacent protons and carbons due to the increased electron-withdrawing nature of the sulfur center.
-
¹H NMR: The protons of the ethyl group (-SCH₂CH₂Cl) in the sulfide appear at approximately 3.2 and 3.6 ppm. In the sulfoxide, these protons are deshielded and shift downfield to around 3.1 and 3.8 ppm. A further downfield shift is observed in the sulfone, with the corresponding protons appearing at approximately 3.5 and 3.9 ppm. The aromatic protons also experience a slight downfield shift upon oxidation.
-
¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The carbon atoms of the ethyl group, particularly the carbon adjacent to the sulfur, show a progressive downfield shift from sulfide to sulfoxide to sulfone, reflecting the increasing oxidation state of the sulfur.
Mass Spectrometry (MS)
The fragmentation patterns in the mass spectra are also distinct for each compound, providing valuable structural information.
-
2-Chloroethyl Phenyl Sulfide: The molecular ion peak (M⁺) is observed at m/z 172 and 174 (due to the ³⁵Cl and ³⁷Cl isotopes). Key fragments include the loss of the chloroethyl group (m/z 109) and the phenyl group (m/z 77).
-
2-Chloroethyl Phenyl Sulfoxide: The molecular ion peak appears at m/z 188 and 190. A characteristic fragment is the phenylsulfinyl cation (C₆H₅SO⁺) at m/z 125.
-
2-Chloroethyl Phenyl Sulfone: The molecular ion is observed at m/z 204 and 206. The fragmentation is characterized by the presence of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141 and the phenylsulfinyl cation (C₆H₅SO⁺) at m/z 125.
Visualization of the Oxidative Pathway
The relationship between the three compounds can be visualized as a simple oxidative pathway.
This guide provides a foundational spectroscopic comparison of 2-chloroethyl phenyl sulfide and its oxidized analogues. The distinct spectral features highlighted here serve as a valuable reference for the identification and characterization of these and related organosulfur compounds in various research and development settings.
References
2-Chloroethyl Phenyl Sulphoxide: A Comparative Guide to its Electrophilicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophilic reactivity of 2-chloroethyl phenyl sulphoxide against standard alkyl halides. The discussion is grounded in the principles of physical organic chemistry, supported by available experimental data, to offer a clear perspective on its potential applications in synthesis and drug development.
Executive Summary
This compound presents a unique electrophilic profile, largely influenced by the presence of the adjacent phenylsulfinyl group. Theoretical principles and analogous experimental data suggest that this compound is likely to exhibit enhanced reactivity in nucleophilic substitution reactions compared to simple primary alkyl halides such as ethyl chloride or n-butyl chloride. This increased reactivity can be attributed to the phenomenon of neighboring group participation (NGP), also known as anchimeric assistance, by the sulfoxide group. However, the magnitude of this rate enhancement is anticipated to be less pronounced than that observed for its sulfide analogue, 2-chloroethyl phenyl sulfide, due to the electronic effects of the sulfoxide oxygen.
Theoretical Framework: The Role of Neighboring Group Participation
Nucleophilic substitution reactions at a primary carbon center typically proceed via a bimolecular (SN2) mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is sensitive to steric hindrance and the nature of the leaving group.
In the case of this compound, the sulfur atom of the sulfinyl group is positioned at the β-carbon relative to the departing chloride ion. This arrangement allows the sulfur atom to act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride ion to form a cyclic sulfonium ion intermediate. This intramolecular process is often kinetically more favorable than the direct attack of an external nucleophile. The subsequent attack of an external nucleophile on the cyclic intermediate leads to the final product.
Figure 1. Comparison of reaction pathways for this compound (via NGP) and a standard alkyl halide (via SN2).
Comparative Reactivity Analysis
Experimental evidence has shown that 2-chloroethyl phenyl sulfide undergoes hydrolysis approximately 600 times faster than a comparable primary alkyl chloride.[1] This dramatic rate enhancement is a classic example of anchimeric assistance by the sulfide sulfur atom.
The sulfoxide group in this compound is also capable of neighboring group participation. However, the presence of the electronegative oxygen atom inductively withdraws electron density from the sulfur atom, reducing its nucleophilicity. Consequently, the extent of anchimeric assistance provided by the sulfinyl group is expected to be less pronounced than that of the sulfide group. Nevertheless, it is highly probable that this compound is still a more reactive electrophile than simple primary alkyl halides that lack a participating neighboring group.
Table 1: Qualitative Comparison of Electrophilicity
| Electrophile | Expected Relative Reactivity | Primary Reaction Pathway | Key Factors Influencing Reactivity |
| 2-Chloroethyl Phenyl Sulphide | Very High | SN1-like via NGP | Strong anchimeric assistance from the sulfide sulfur. |
| This compound | High | SN1-like via NGP | Anchimeric assistance from the sulfinyl sulfur, attenuated by the oxygen's inductive effect. |
| Simple Primary Alkyl Halide | Low | SN2 | Steric hindrance, leaving group ability. |
Experimental Protocols
The following provides a generalized experimental protocol for a nucleophilic substitution reaction with this compound. This can be adapted for various nucleophiles.
Reaction of this compound with a Nucleophile (e.g., Sodium Azide)
Objective: To synthesize 2-azidoethyl phenyl sulphoxide via nucleophilic substitution.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Figure 2. General workflow for the nucleophilic substitution reaction of this compound.
Conclusion
This compound is a promising electrophile for synthetic applications, likely exhibiting greater reactivity than simple alkyl halides due to the anchimeric assistance of the neighboring sulfinyl group. While the presence of the oxygen atom is expected to moderate this effect compared to the corresponding sulfide, the potential for enhanced reactivity remains a significant feature. This makes this compound a valuable substrate for introducing the 2-(phenylsulfinyl)ethyl moiety in the development of novel chemical entities and pharmaceutical agents. Further quantitative kinetic studies are warranted to precisely delineate its reactivity profile.
References
A Comparative Analysis of Oxidizing Agents for the Synthesis of 2-Chloroethyl Phenyl Sulfoxide and Sulfone
For researchers, scientists, and drug development professionals, the selective oxidation of 2-chloroethyl phenyl sulfide to its corresponding sulfoxide or sulfone is a critical transformation. This guide provides an objective comparison of common oxidizing agents, supported by available experimental data, to aid in the selection of the most suitable reagent and conditions for this synthesis.
The oxidation of the thioether functionality in 2-chloroethyl phenyl sulfide offers a pathway to two distinct and valuable compounds: 2-chloroethyl phenyl sulfoxide and 2-chloroethyl phenyl sulfone. The sulfoxide is a key intermediate in organic synthesis and has been investigated as a less toxic analog of chemical warfare agents for decontamination studies. The sulfone also serves as a versatile synthetic building block. The choice of oxidizing agent is paramount in achieving high selectivity for the desired oxidation state, minimizing side-product formation, and ensuring operational safety.
This guide evaluates the performance of four commonly employed oxidizing agents: hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (NaIO₄), and potassium permanganate (KMnO₄).
Performance Comparison of Oxidizing Agents
The selection of an appropriate oxidizing agent for the transformation of 2-chloroethyl phenyl sulfide hinges on factors such as desired product (sulfoxide vs. sulfone), yield, reaction conditions, and safety considerations. Below is a summary of quantitative data compiled from various studies on the oxidation of 2-chloroethyl phenyl sulfide and structurally similar thioethers.
| Oxidizing Agent | Target Product | Substrate | Reaction Conditions | Yield (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Various Sulfides | Glacial Acetic Acid, Room Temp. | 90-99 | [1][2] |
| Sulfone | 2-Chloroethyl phenyl sulfide | Catalyzed by --INVALID-LINK--₂, CH₃CN/H₂O | Not specified | [3] | |
| m-CPBA | Sulfoxide/Sulfone | 2-Chloroethyl ethyl sulfide | Dichloromethane, 0 °C to Room Temp. | Quantitative conversion to sulfoxide | [4] |
| Sodium Periodate (NaIO₄) | Sulfoxide | Phenyl Phenyl Sulfides | (salen)MnIII catalyst, MeCN/H₂O | 72 | |
| Sulfoxide | Thioanisole | Water, Ice Bath, 15 h | 91 | [5] | |
| Potassium Permanganate (KMnO₄) | Sulfone | General Alkenes | Phase Transfer Catalyst, Benzene/Water | 75-77 | [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 2-Chloroethyl sulfides | 25-70 °C, Neat | Slow reaction, quantitative conversion | [7] |
Note: Data for direct, side-by-side comparative studies on 2-chloroethyl phenyl sulfide is limited. The table includes data from analogous thioethers to provide a representative comparison.
Reaction Pathways and Experimental Workflow
The oxidation of 2-chloroethyl phenyl sulfide proceeds sequentially, first to the sulfoxide and then to the sulfone. The choice of oxidant and the control of reaction stoichiometry are crucial for selectively obtaining the desired product.
A typical experimental workflow for the oxidation of a thioether is depicted below. This process generally involves the reaction of the sulfide with the chosen oxidizing agent in a suitable solvent, followed by workup and purification of the product.
Detailed Experimental Protocols
Below are representative experimental protocols for the oxidation of thioethers to sulfoxides, which can be adapted for 2-chloroethyl phenyl sulfide.
Oxidation using Hydrogen Peroxide
This method is considered a "green" and efficient procedure for the selective oxidation of sulfides to sulfoxides.[1][2]
Procedure:
-
Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.
-
Slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 4 M aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure sulfoxide.
Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the oxidation of a variety of functional groups, including the selective oxidation of sulfides.
Procedure for Sulfoxide Synthesis:
-
Dissolve the sulfide (1.0 mmol) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the sulfoxide.
Procedure for Sulfone Synthesis: To achieve oxidation to the sulfone, typically a higher stoichiometry of m-CPBA (2.2-3.0 equivalents) and longer reaction times or elevated temperatures are employed. The workup procedure is similar to that for the sulfoxide synthesis.
Oxidation using Sodium Periodate
Sodium periodate is a mild and selective oxidizing agent for the conversion of sulfides to sulfoxides.[5]
Procedure:
-
In a round-bottomed flask, dissolve powdered sodium metaperiodate (0.105 mole) in water (210 mL).
-
Cool the mixture in an ice bath with stirring.
-
Add the thioanisole (a close analog of 2-chloroethyl phenyl sulfide) (0.100 mole) to the mixture.
-
Stir the reaction mixture at ice-bath temperature for 15 hours.
-
Filter the reaction mixture to remove the sodium iodate precipitate.
-
Wash the filter cake with methylene chloride.
-
Separate the methylene chloride layer from the filtrate and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude sulfoxide.
-
The product can be further purified by distillation or chromatography.
Concluding Remarks
The choice of oxidizing agent for 2-chloroethyl phenyl sulfide is dictated by the desired product and the specific requirements of the synthetic route. For the selective synthesis of 2-chloroethyl phenyl sulfoxide , hydrogen peroxide in acetic acid offers a green and high-yielding option, while m-CPBA provides a rapid and clean conversion at low temperatures. Sodium periodate is another mild and selective choice. For the synthesis of 2-chloroethyl phenyl sulfone , stronger oxidizing conditions, such as an excess of m-CPBA or the use of potassium permanganate, are generally required. It is crucial for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific application, paying close attention to reaction stoichiometry, temperature, and time to maximize the yield and selectivity of the desired product.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-クロロエチルフェニルスルフィド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Stereochemistry of 2-Chloroethyl Phenyl Sulphoxide and its Achiral Sulfone Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereochemical properties of 2-chloroethyl phenyl sulphoxide and its corresponding achiral sulfone. Understanding the distinct characteristics of these molecules is crucial for their application in medicinal chemistry and materials science, where chirality can significantly influence biological activity and material properties.
Introduction
Sulfoxides and sulfones are important classes of organosulfur compounds with diverse applications. A key distinction between them lies in the stereochemistry at the sulfur atom. Sulfoxides, with a lone pair of electrons on the sulfur, can be chiral when bearing two different substituents, leading to the existence of enantiomers. In contrast, sulfones, with two oxygen atoms double-bonded to the sulfur, are typically achiral. This guide focuses on this compound, a chiral molecule, and 2-chloroethyl phenyl sulfone, its achiral counterpart, providing experimental data and protocols to highlight their fundamental differences.
Data Presentation
The following table summarizes the key physical and stereochemical properties of this compound and 2-chloroethyl phenyl sulfone.
| Property | This compound | 2-Chloroethyl Phenyl Sulfone |
| Molecular Formula | C₈H₉ClOS | C₈H₉ClO₂S |
| Molecular Weight | 188.67 g/mol | 204.67 g/mol |
| Stereochemistry at Sulfur | Chiral (R/S enantiomers) | Achiral |
| Melting Point | Not available | 55-57 °C |
| Boiling Point | Not available | 174 °C at 7 mmHg |
| Spectroscopic Features | - ¹H NMR: Complex multiplets for ethyl protons due to diastereotopicity. - ¹³C NMR: Distinct signals for the ethyl and phenyl carbons. - IR: Characteristic S=O stretching frequency. - Circular Dichroism: Exhibits a CD spectrum due to chirality. | - ¹H NMR: Simpler spectrum with distinct triplets for the ethyl protons. - ¹³C NMR: Characteristic signals for the ethyl and phenyl carbons. - IR: Characteristic symmetric and asymmetric SO₂ stretching frequencies. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and 2-chloroethyl phenyl sulfone are provided below.
Synthesis of 2-Chloroethyl Phenyl Sulfide (Precursor)
2-Chloroethyl phenyl sulfide is the common precursor for both the sulphoxide and the sulfone.
-
Reaction: Thiophenol is reacted with 1-bromo-2-chloroethane in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or methanol.
-
Procedure:
-
Dissolve thiophenol in the chosen solvent in a round-bottom flask.
-
Add a solution of sodium hydroxide dropwise at room temperature.
-
To the resulting sodium thiophenolate solution, add 1-bromo-2-chloroethane dropwise.
-
Stir the reaction mixture at room temperature for several hours or until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-chloroethyl phenyl sulfide.
-
Synthesis of Racemic this compound
The racemic sulphoxide is prepared by the controlled oxidation of the corresponding sulfide.
-
Reaction: 2-Chloroethyl phenyl sulfide is oxidized using one equivalent of an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
-
Procedure (using m-CPBA):
-
Dissolve 2-chloroethyl phenyl sulfide in dichloromethane in a flask cooled in an ice bath.
-
Add a solution of m-CPBA (1 equivalent) in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude racemic this compound.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of 2-Chloroethyl Phenyl Sulfone
The sulfone is synthesized by the complete oxidation of the sulfide.
-
Reaction: 2-Chloroethyl phenyl sulfide is oxidized using an excess of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate.
-
Procedure (using hydrogen peroxide):
-
Dissolve 2-chloroethyl phenyl sulfide in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the sulfone.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloroethyl phenyl sulfone.
-
Chiral Resolution of this compound
The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Technique: Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers.
-
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile with the UV detector. The two enantiomers will elute at different retention times.
-
Collect the separated enantiomeric fractions.
-
-
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of a sample of this compound can be determined using chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Chiral HPLC: By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be calculated.
-
NMR with Chiral Shift Reagent:
-
Acquire a standard ¹H NMR spectrum of the racemic sulphoxide.
-
Add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube containing the sample.
-
The chiral shift reagent will form diastereomeric complexes with the two enantiomers, causing a separation of their signals in the NMR spectrum.
-
By integrating the corresponding signals of the two diastereomeric complexes, the enantiomeric ratio and ee can be determined.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Stereoisomers of this compound.
Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.
Caption: Workflow for Chiral HPLC Resolution.
Conclusion
The stereochemistry of the sulfur atom is a fundamental differentiating feature between this compound and 2-chloroethyl phenyl sulfone. The chirality of the sulphoxide introduces a layer of complexity and potential for stereospecific interactions, which is absent in the achiral sulfone. The experimental protocols provided herein offer a practical guide for the synthesis, separation, and analysis of these compounds. For researchers in drug development and related fields, a thorough understanding of these differences is paramount for the rational design of new chemical entities with desired properties and biological activities.
Unraveling the Biological Tapestry: A Comparative Analysis of 2-Chloroethyl Phenyl Sulfide and its Sulphoxide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of 2-chloroethyl phenyl sulfide and its oxidized form, 2-chloroethyl phenyl sulphoxide. This document synthesizes available data to highlight key differences in their mechanisms of action and toxicological profiles, supported by experimental context.
Executive Summary
2-Chloroethyl phenyl sulfide, a structural analogue of the chemical warfare agent sulfur mustard, has been a subject of toxicological research primarily for its role as a vesicant and alkylating agent. Its biological activity is intrinsically linked to its ability to form reactive episulfonium ions, leading to cellular damage. In contrast, a significant knowledge gap exists regarding the specific biological activities of its metabolite, this compound. While oxidation is a common metabolic pathway for xenobiotics, direct comparative studies detailing the biological effects of the sulphoxide are conspicuously absent in the current scientific literature. This guide, therefore, presents a comprehensive review of the established biological activity of the parent sulfide and draws upon data from related compounds to hypothesize the potential, yet unconfirmed, activity of the sulphoxide.
I. 2-Chloroethyl Phenyl Sulfide: A Profile of a Vesicant
2-Chloroethyl phenyl sulfide is recognized as a monofunctional alkylating agent. Its primary mechanism of toxicity involves the intramolecular cyclization to form a highly reactive episulfonium ion. This electrophilic intermediate readily alkylates nucleophilic sites on cellular macromolecules, most notably DNA and proteins.
Key Biological Activities:
-
Genotoxicity and DNA Damage: The alkylation of DNA by the episulfonium ion leads to the formation of DNA adducts, single-strand breaks, and cross-linking, ultimately triggering cellular DNA damage responses.
-
Induction of Oxidative Stress: Exposure to 2-chloroethyl phenyl sulfide has been associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to lipids, proteins, and DNA.
-
Inflammatory Response: Cellular damage induced by this compound triggers a robust inflammatory cascade, characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.
-
Vesicant Action: As a vesicant, it causes dose-dependent skin irritation, inflammation, and blistering.
II. This compound: An Enigma in Biological Activity
Currently, there is a notable absence of direct experimental data on the biological activity of this compound in the peer-reviewed literature. Oxidation of a sulfide to a sulphoxide generally alters the physicochemical properties of a molecule, which can, in turn, modulate its biological activity. It is plausible that the sulphoxide may exhibit a different toxicological profile compared to the parent sulfide. For instance, the increased polarity of the sulphoxide could affect its cellular uptake and distribution. Furthermore, the electronic properties of the sulfur atom are significantly altered upon oxidation, which may impact its ability to form an episulfonium ion, a critical step in the alkylating activity of the sulfide. However, without experimental evidence, any discussion on the biological activity of the sulphoxide remains speculative.
III. Comparative Analysis: Knowns and Postulates
Due to the lack of direct comparative studies, a quantitative comparison is not feasible. The following table summarizes the known biological activities of 2-chloroethyl phenyl sulfide and postulates the potential, yet unverified, activities of its sulphoxide based on general principles of toxicology and metabolism.
| Biological Parameter | 2-Chloroethyl Phenyl Sulfide | This compound (Postulated) |
| Mechanism of Action | Alkylation via episulfonium ion formation | Potentially reduced alkylating activity |
| Genotoxicity | Induces DNA adducts and strand breaks | Unknown, likely dependent on episulfonium ion formation |
| Oxidative Stress | Induces ROS production | Unknown |
| Inflammatory Response | Potent inducer of inflammation | Unknown |
| Vesicant Properties | Yes | Unknown |
| Cytotoxicity | Established cytotoxic agent | Unknown |
IV. Experimental Protocols: Investigating the Biological Effects of Sulfur Mustard Analogues
While specific protocols for the direct comparison of 2-chloroethyl phenyl sulfide and its sulphoxide are not available, the following methodologies are standard in the toxicological assessment of related sulfur mustard analogues like 2-chloroethyl ethyl sulfide (CEES) and can be adapted for such a comparative study.
Cell Culture and Exposure
Human epidermal keratinocytes (HEK) or human bronchial epithelial cells (BEAS-2B) are cultured under standard conditions (e.g., 37°C, 5% CO2). For cytotoxicity and mechanistic studies, cells are seeded in appropriate well plates and allowed to adhere overnight. Stock solutions of 2-chloroethyl phenyl sulfide and this compound are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in cell culture media for exposing the cells for various time points.
Cytotoxicity Assay (MTT Assay)
-
After the exposure period, the medium is removed, and cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) for 3-4 hours at 37°C.
-
The MTT solution is then removed, and the formed formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
-
Following treatment, cells are harvested and suspended in low-melting-point agarose.
-
The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides are immersed in a lysis solution to remove cellular proteins and membranes.
-
After lysis, the slides are subjected to electrophoresis in an alkaline buffer.
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet tails" representing fragmented DNA are visualized and quantified using fluorescence microscopy and appropriate software.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cells are treated with the compounds for the desired time.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
V. Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be activated by 2-chloroethyl phenyl sulfide, based on the known effects of the related compound, 2-chloroethyl ethyl sulfide (CEES). It is important to note that this is a generalized representation and the specific involvement of each component would require experimental validation for both the sulfide and the sulphoxide.
Caption: Hypothetical signaling pathway for 2-chloroethyl phenyl sulfide-induced toxicity.
VI. Conclusion and Future Directions
While the biological activity of 2-chloroethyl phenyl sulfide as a sulfur mustard simulant is relatively well-characterized, a significant void exists in our understanding of its oxidized metabolite, this compound. The lack of direct comparative studies prevents a definitive assessment of their differential biological activities. Future research should prioritize the synthesis and purification of this compound to enable comprehensive in vitro and in vivo toxicological evaluations. Such studies are crucial for a complete understanding of the metabolism and toxicity of 2-chloroethyl phenyl sulfide and for the development of effective countermeasures against exposure to sulfur mustard and its analogues. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such much-needed investigations.
Validating the Synthesis of 2-Chloroethyl Phenyl Sulphoxide: A Spectroscopic Comparison
For researchers and professionals in drug development and chemical synthesis, the accurate characterization of newly synthesized compounds is paramount. This guide provides a comprehensive validation of the synthesis of 2-chloroethyl phenyl sulphoxide through a detailed comparison of spectroscopic data. The primary synthetic route involves the oxidation of 2-chloroethyl phenyl sulfide. This document presents the experimental protocols for both the precursor and the final product, alongside a comparative analysis of their spectroscopic signatures.
Synthetic Pathway and Spectroscopic Validation Workflow
The synthesis of this compound is typically achieved in a two-step process. First, 2-chloroethyl phenyl sulfide is synthesized from thiophenol and 2-chloroethanol. Subsequently, the sulfide is oxidized to the target sulfoxide. The validation of the final product relies on a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to confirm the structural transformation from the sulfide precursor.
Safety Operating Guide
Proper Disposal of 2-Chloroethyl Phenyl Sulphoxide: A Step-by-Step Guide
For immediate reference, 2-Chloroethyl phenyl sulphoxide should be treated as hazardous waste and disposed of through a licensed contractor or an institution's Environmental Health & Safety (EH&S) department.[1][2][3] Sink or trash disposal is not permitted.[4] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is an irritant to the skin, eyes, and respiratory system.[2] Proper personal protective equipment (PPE) and handling procedures are critical to minimize exposure risks during the disposal process. All waste containing this chemical, including contaminated labware, must be managed according to federal, state, and local hazardous waste regulations.[5][6][7][8]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all necessary safety measures are in place.
-
Ventilation: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[2]
-
Spill Kit: Ensure a spill kit with absorbent materials suitable for organic compounds is readily accessible.
Table 1: Personal Protective Equipment (PPE) and Storage Requirements
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber or nitrile).[10] | Prevents skin contact and irritation. |
| Eye Protection | Chemical splash goggles.[2] | Protects eyes from splashes and vapors. |
| Lab Coat | Standard, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Storage | Tightly-closed, compatible container in a cool, dry, well-ventilated area.[2][9] | Ensures safe temporary storage prior to disposal. |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its form: pure substance, in solution, or as contaminated solid waste.
Procedure 1: Disposal of Pure or Aqueous this compound Solutions
-
Collection: Carefully transfer the chemical into a designated hazardous waste container that is compatible with chlorinated organic compounds.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and list all constituents with their approximate concentrations.[9]
-
Storage: Securely seal the container and store it in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[9]
-
Pickup: Arrange for a chemical waste pickup through your institution's EH&S department or a licensed hazardous waste disposal contractor.[4]
Procedure 2: Disposal of this compound Mixed with Other Chemicals
When this compound is part of a mixture, the entire solution is classified as hazardous waste.[9]
-
Risk Assessment: The primary hazard of the mixture is determined by its most hazardous component. A thorough risk assessment is crucial.[9]
-
Segregation: Do not mix different types of chemical waste. Keep waste streams separate based on their chemical composition and hazard class to prevent dangerous reactions.[9]
-
Collection: Collect the mixture in a designated, compatible, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full names of all chemical constituents, including "this compound," and their approximate percentages.[9]
-
Storage and Pickup: Follow the storage and pickup procedures outlined in Procedure 1.
Procedure 3: Disposal of Contaminated Solid Waste
This category includes items like pipette tips, vials, gloves, and absorbent pads that have come into contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, sealable bag or container. To prevent punctures, sharps such as needles should be placed in an approved sharps container.[8]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminating chemical(s), in this case, "this compound."[9]
-
Storage: Store the sealed container in the designated hazardous waste accumulation area until pickup.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and may not be exhaustive. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all applicable federal, state, and local regulations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. depts.washington.edu [depts.washington.edu]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
